molecular formula C10H8INO B145973 3-Iodo-1-methylquinolin-2(1H)-one CAS No. 138037-41-9

3-Iodo-1-methylquinolin-2(1H)-one

Numéro de catalogue: B145973
Numéro CAS: 138037-41-9
Poids moléculaire: 285.08 g/mol
Clé InChI: CRCKGRNETYMWJQ-UHFFFAOYSA-N
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Description

3-Iodo-1-methylquinolin-2(1H)-one, also known as 3-Iodo-1-methylquinolin-2(1H)-one, is a useful research compound. Its molecular formula is C10H8INO and its molecular weight is 285.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

138037-41-9

Formule moléculaire

C10H8INO

Poids moléculaire

285.08 g/mol

Nom IUPAC

3-iodo-1-methylquinolin-2-one

InChI

InChI=1S/C10H8INO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3

Clé InChI

CRCKGRNETYMWJQ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C(C1=O)I

SMILES canonique

CN1C2=CC=CC=C2C=C(C1=O)I

Synonymes

2(1H)-Quinolinone,3-iodo-1-methyl-(9CI)

Origine du produit

United States
Foundational & Exploratory

Chemo-Structural Profiling and Synthetic Utility of 3-Iodo-1-methyl-2-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 3-iodo-1-methyl-2-quinolinone Content Type: In-depth technical guide.

Executive Summary

3-Iodo-1-methyl-2-quinolinone (also designated as 3-iodo-1-methylquinolin-2(1H)-one) is a halogenated heterocyclic scaffold of significant value in medicinal chemistry. As a functionalized derivative of the privileged quinolinone core, it serves as a critical electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Its structural utility lies in the C3-iodine "handle," which allows for the rapid diversification of the quinolinone ring system—a motif ubiquitous in anticancer, antiviral, and psychotropic pharmacophores.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use the Exact Mass for high-resolution mass spectrometry (HRMS) calibration.

PropertyValueNotes
IUPAC Name 3-Iodo-1-methylquinolin-2(1H)-oneAlternate: 3-iodo-1-methyl-2-quinolone
CAS Number 335649-85-9
Molecular Formula

Molecular Weight 285.08 g/mol Average mass for stoichiometry
Exact Mass 284.9651 Da Monoisotopic (for HRMS)
Physical State Solid (Off-white to pale yellow)
Solubility DMSO, DMF,

,

Poor solubility in water/hexane
LogP (Predicted) ~2.0 - 2.5Lipophilic character

Synthetic Pathways

For research-grade purity (>98%), the synthesis is best approached via N-methylation of the 3-iodo-2-quinolinone parent . This route avoids the regioselectivity issues often encountered during the direct iodination of N-methylquinolinone.

Protocol A: N-Methylation (Recommended)

This workflow utilizes a standard


 mechanism to install the methyl group on the lactam nitrogen.

Reagents:

  • Substrate: 3-Iodoquinolin-2(1H)-one (CAS: 55270-35-4)

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (

    
    )
    
  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-iodoquinolin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) and stir at room temperature for 15 minutes to facilitate deprotonation of the amide nitrogen.
    
  • Addition: Dropwise add Methyl Iodide (1.2 equiv). Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir at ambient temperature (or mild heat, 50°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (polar, H-bond donor) will disappear, replaced by a less polar spot (N-methyl product).

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
Protocol B: Direct Iodination (Alternative)

Direct iodination of 1-methyl-2-quinolinone using N-iodosuccinimide (NIS) or Iodine/Periodic acid (


). This route is shorter but may yield mixtures of 3-iodo and 6-iodo isomers depending on conditions.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the target and its subsequent application in cross-coupling.

SynthesisWorkflow Start 2-Chloro-3-iodoquinoline Hydrolysis Hydrolysis (HCl/AcOH) Start->Hydrolysis Intermediate 3-Iodoquinolin-2(1H)-one (Parent Scaffold) Hydrolysis->Intermediate Methylation N-Methylation (MeI, K2CO3, DMF) Intermediate->Methylation Target 3-Iodo-1-methyl-2-quinolinone (Target) Methylation->Target Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Target->Coupling Product 3-Aryl-1-methyl-2-quinolinone (Drug Candidate) Coupling->Product

Caption: Stepwise synthesis from quinoline precursors to the N-methylated target, followed by functionalization.

Structural Characterization (Quality Control)

To validate the synthesis, the following spectroscopic signals must be confirmed.

NMR (400 MHz, )
  • 
     3.75 – 3.85 ppm (s, 3H):  The diagnostic N-Methyl  singlet. Its presence confirms successful alkylation.
    
  • 
     8.30 – 8.45 ppm (s, 1H):  The C4-H  proton. This singlet is deshielded due to the adjacent carbonyl and iodine.
    
  • 
     7.20 – 7.70 ppm (m, 4H):  Aromatic protons of the benzene ring (positions 5, 6, 7, 8).
    
Mass Spectrometry[2][3]
  • ESI+: Look for

    
    .
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no M+2 isotope pattern (unlike Br/Cl) will be observed, but the mass defect is distinct.
    

Application: The Suzuki-Miyaura Coupling

The primary utility of 3-iodo-1-methyl-2-quinolinone is as a scaffold for building 3-substituted quinolinone libraries. The iodine atom at C3 is highly reactive toward oxidative addition by Palladium(0).

Mechanism & Utility:

  • Oxidative Addition:

    
     inserts into the C-I bond (weakest bond, facile insertion).
    
  • Transmetallation: Aryl boronic acid (

    
    ) transfers the aryl group.
    
  • Reductive Elimination: Formation of the C3-Aryl bond.

Standard Coupling Protocol:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Base:

    
     or 
    
    
    
    .
  • Temperature: 80–100°C.

This reaction is tolerant of various functional groups on the boronic acid partner, allowing for the synthesis of complex biological probes.

References

  • PubChem. (n.d.). 3-iodo-1H-quinolin-2-one Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the application of the scaffold). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Iodo-1-methylquinolin-2(1H)-one

[1]

Executive Summary

3-iodo-1-methylquinolin-2(1H)-one is a critical heterocyclic scaffold, primarily utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) for the synthesis of bioactive quinolinone derivatives.[1][2][3][4]

This technical guide provides a comprehensive analysis of its solubility behavior. Unlike simple solvents, the solubility of this functionalized heterocycle is governed by the interplay between the polar lactam core , the lipophilic N-methyl group , and the polarizable iodine substituent . This guide synthesizes empirical data from analogous quinolinone chemistry with fundamental solubility parameters to provide actionable protocols for reaction optimization and purification.

Part 1: Structural Analysis & Solubility Mechanisms

To predict and manipulate the solubility of 3-iodo-1-methylquinolin-2(1H)-one, one must understand the thermodynamic contributions of its structural motifs.[1]

Structural Components[1][3][5][6][7][8]
  • Quinolin-2(1H)-one Core: A bicyclic system containing a cis-amide (lactam).[1] The carbonyl (C=O) and nitrogen lone pair create a significant dipole moment.

  • N-Methylation (Position 1): Crucial for solubility modification.[1] Unlike the parent quinolin-2(1H)-one, the N-methyl derivative lacks a hydrogen bond donor (N-H).[1] This disrupts the strong intermolecular hydrogen bonding network found in the parent crystal lattice, significantly increasing solubility in aprotic organic solvents.

  • Iodine Substituent (Position 3): A large, soft halogen. It increases the molecular weight and lipophilicity (logP) while enhancing London dispersion forces. This makes the compound less soluble in highly polar protic solvents (like water/methanol) compared to the non-iodinated analog, but more soluble in chlorinated and aromatic solvents.

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for N-methylated quinolinones:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, DMAc, NMPHigh Strong dipole-dipole interactions; disruption of lattice energy.[1] Ideal for cross-coupling reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood Excellent solvation of the aromatic core and iodine atom via dispersion forces and weak polar interactions.
Ethers THF, 1,4-DioxaneModerate to Good Good acceptors for the electron-deficient aromatic system; often used as co-solvents.[1]
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Moderate solubility at reflux; poor at RT.[1] This gradient makes alcohols the primary choice for recrystallization .[1]
Non-Polar Hexanes, HeptanePoor Lack of polarity to overcome the dipole-dipole interactions of the solid crystal lattice.[1]
Aqueous WaterInsoluble Hydrophobic aromatic core and iodine atom dominate; lack of H-bond donation prevents solvation.[1]

Part 2: Experimental Determination Protocols

Since batch-specific purity and polymorphs can affect exact solubility values, researchers must validate solubility experimentally.[1] Below is the standard operating procedure (SOP) for determining saturation solubility.

Protocol: Gravimetric Saturation Method

Objective: Determine the mass solubility (


Materials:

  • Analytical Balance (Precision

    
     mg)
    
  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45

    
    m PTFE)[1]
    
  • Rotary Evaporator or Vacuum Oven[1]

Workflow:

  • Preparation: Add excess solid 3-iodo-1-methylquinolin-2(1H)-one to 5 mL of the target solvent in a vial.

  • Equilibration: Sonicate for 10 minutes to break up aggregates. Stir the suspension at 500 RPM for 24 hours at

    
     (controlled via water bath or incubator).
    
  • Filtration: Stop stirring and allow solids to settle for 1 hour. Withdraw the supernatant using a syringe and filter through a 0.45

    
    m PTFE filter into a pre-weighed vial (
    
    
    ).
  • Evaporation: Remove solvent under reduced pressure (or nitrogen stream) and dry the residue in a vacuum oven at

    
     until constant weight is achieved (
    
    
    ).
  • Calculation:

    
    
    
Visualization: Solubility Determination Workflow

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrateEquilibration(24h Stirring @ 25°C)Start->EquilibrateSonicate 10 minFilterFiltration(0.45 µm PTFE)Equilibrate->FilterSettle 1hEvaporateEvaporation(Vac Oven @ 40°C)Filter->EvaporateAliquotCalcCalculate Solubility(mg/mL)Evaporate->CalcWeigh Residue

Figure 1: Step-by-step workflow for gravimetric determination of saturation solubility.

Part 3: Applications in Synthesis & Purification[1][9][10]

Solvent Selection for Cross-Coupling Reactions

The 3-iodo moiety is a classic "handle" for Pd-catalyzed reactions.[1] Solvent choice is critical for catalyst stability and reaction rate.[1]

  • Suzuki-Miyaura Coupling:

    • Recommended System: Dioxane/Water (4:1) or Toluene/Ethanol/Water .[1]

    • Reasoning: The compound dissolves well in hot Dioxane or Toluene.[1] The aqueous component dissolves the inorganic base (e.g.,

      
      ), while the organic solvent solubilizes the quinolinone.
      
  • Sonogashira Coupling:

    • Recommended System: DMF or THF/Triethylamine .[1]

    • Reasoning: DMF provides high solubility for the polar quinolinone and stability for the Pd/Cu catalyst system at elevated temperatures.[1]

  • Heck Reaction:

    • Recommended System: DMF or DMAc .[1]

    • Reasoning: Requires high temperatures (

      
      ).[1] The high boiling point and excellent solvency of DMF prevent precipitation of the starting material before the reaction initiates.
      
Purification Strategy: Recrystallization

The temperature-dependent solubility profile in alcohols makes them the solvents of choice for purification.[1]

Protocol: Recrystallization from Ethanol

  • Dissolution: Suspend the crude 3-iodo-1-methylquinolin-2(1H)-one in Ethanol (10 mL per gram).

  • Heating: Heat the mixture to reflux (

    
    ). If the solid does not fully dissolve, add Ethanol in 1 mL increments until a clear solution is obtained.
    
    • Note: If insolubles persist (likely inorganic salts or Pd-black), filter the hot solution.

  • Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol.[1][5]

Alternative Solvent Systems:

  • Acetonitrile: Good for obtaining high-purity crystals if the impurity profile is polar.[1]

  • Ethyl Acetate/Hexane: Use if the compound is too soluble in alcohols.[1] Dissolve in minimal hot Ethyl Acetate, then add Hexane dropwise until turbidity appears.

Visualization: Solvent Selection Logic

SolventSelectionTaskPrimary Objective?ReactionReaction MediumTask->ReactionPurificationPurificationTask->PurificationTempHighTemp > 100°C?(e.g., Heck)Reaction->TempHighTempLowTemp < 100°C?(e.g., Suzuki)Reaction->TempLowRecrystRecrystallizationPurification->RecrystDMFSelect: DMF or DMAc(High Solvency, High BP)TempHigh->DMFYesDioxaneSelect: Dioxane/H2Oor Toluene/EtOHTempLow->DioxaneYesEthanolSelect: Ethanol(High T-dependence)Recryst->EthanolStandardMeCNSelect: Acetonitrile(Alt. for polar impurities)Recryst->MeCNAlternative

Figure 2: Decision tree for selecting solvents based on process requirements.[1]

References

  • Beilstein J. Org.[1][6] Chem. (2024).[1][3][4][7][6] Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Link

    • Context: Discusses solvent effects (MeCN vs. HFIP) on quinolinone formation, establishing baseline solubility behaviors for the scaffold.
  • Arabian Journal of Chemistry (2020).[1] Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Link

    • Context: Provides protocols for recrystallization of N-methyl-quinolinone deriv
  • PubChem . 3-iodo-1H-quinolin-2-one (Compound Summary). National Library of Medicine.[1] Link[1]

    • Context: Source for computed physicochemical properties (LogP, H-bond counts) used to predict solubility trends.[1]

  • BenchChem . Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization. Link

    • Context: Validates the use of Ethanol/Methanol for recrystallizing quinolinone/quinoxalinone analogs.
  • Sigma-Aldrich . 3-Iodo-2-methylpropene (Product Specification). Link[1]

    • Context: Reference for handling iodinated organic intermediates and general safety consider

Difference between 3-iodo and 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Comparative Analysis of 3-iodo- and 3-bromo-1-methylquinolin-2(1H)-one for Advanced Synthesis

Abstract

This technical guide provides a detailed comparative analysis of 3-iodo-1-methylquinolin-2(1H)-one and 3-bromo-1-methylquinolin-2(1H)-one, two critical halogenated building blocks in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide field-proven insights into the nuanced differences in their synthesis, physicochemical properties, spectroscopic signatures, and, most importantly, their reactivity. This document is structured to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate halo-quinolinone for their specific synthetic applications, particularly in the context of transition-metal-catalyzed cross-coupling reactions. We will explore the causal relationships between the choice of halogen and the resulting experimental outcomes, emphasizing the principles of efficiency, reactivity, and strategic synthetic design.

Introduction: The Quinolin-2(1H)-one Scaffold and the Critical Role of C-3 Halogenation

The quinolin-2(1H)-one core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. Functionalization of this core is key to modulating its pharmacological profile. The C-3 position, being an electron-deficient vinylic position, is a prime target for introducing diversity.

Halogenation at this C-3 position transforms the quinolinone into a versatile synthetic intermediate. The carbon-halogen bond serves as a synthetic "handle" for introducing a vast array of substituents, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions[4][5]. The choice between a bromine or an iodine substituent at this position is not arbitrary; it is a strategic decision that profoundly impacts the molecule's reactivity, stability, and the conditions required for subsequent transformations. This guide will dissect these differences to provide a clear rationale for experimental design.

Synthesis and Physicochemical Properties: A Tale of Two Halogens

The synthesis of both target compounds typically follows a two-stage process: halogenation of the 1-methylquinolin-2(1H)-one precursor, followed by N-methylation if starting from the N-H analog. Alternatively, N-methylation of a pre-halogenated quinolin-4-one can be performed followed by rearrangement, though direct halogenation of the N-methylated scaffold is more common.

A general synthetic approach involves the direct halogenation of 1-methylquinolin-2(1H)-one using appropriate reagents. For bromination, N-bromosuccinimide (NBS) is a common choice. For iodination, N-iodosuccinimide (NIS) is often employed, sometimes requiring slightly more forcing conditions or different catalysts to achieve high yields. The N-methylation of the parent quinolinone is a standard procedure using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate[6].

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Halogenation at C-3 Quinolin-2(1H)-one Quinolin-2(1H)-one 1-Methylquinolin-2(1H)-one 1-Methylquinolin-2(1H)-one Quinolin-2(1H)-one->1-Methylquinolin-2(1H)-one  MeI, K2CO3, DMF   3-Bromo_Product 3-bromo-1-methyl- quinolin-2(1H)-one 1-Methylquinolin-2(1H)-one->3-Bromo_Product  NBS, Acetonitrile   3-Iodo_Product 3-iodo-1-methyl- quinolin-2(1H)-one 1-Methylquinolin-2(1H)-one->3-Iodo_Product  NIS, Acetonitrile/TFA  

Caption: General synthetic workflow for 3-halo-1-methylquinolin-2(1H)-ones.

The fundamental physicochemical differences stem directly from the properties of bromine versus iodine atoms.

Property3-bromo-1-methylquinolin-2(1H)-one3-iodo-1-methylquinolin-2(1H)-oneJustification & Implication
Molecular Formula C₁₀H₈BrNOC₁₀H₈INODifferent halogen atom.
Molecular Weight 238.08 g/mol 285.08 g/mol Iodine is significantly heavier, impacting reaction stoichiometry and mass-based yields.
C(3)-X Bond Length ~1.85 Å (estimated)~2.05 Å (estimated)The C-I bond is longer due to the larger atomic radius of iodine.
C(3)-X Bond Energy ~285 kJ/mol (estimated)~210 kJ/mol (estimated)The C-I bond is significantly weaker. This is the primary driver of its higher reactivity.
Polarizability LowerHigherThe diffuse electron cloud of iodine makes the C-I bond more polarizable, facilitating oxidative addition in catalytic cycles.
Physical Form SolidSolidBoth are typically crystalline solids at room temperature.

Spectroscopic Characterization: Deciphering the Halogen's Influence

While structurally similar, the two compounds exhibit subtle but distinct spectroscopic signatures. An experienced scientist can leverage these differences for unambiguous identification.

Spectroscopic Data3-bromo-1-methylquinolin-2(1H)-one (Predicted)3-iodo-1-methylquinolin-2(1H)-one (Predicted)Rationale for Differences
¹H NMR (N-CH₃) ~3.65 ppm (singlet, 3H)~3.65 ppm (singlet, 3H)The N-methyl group is distant from the halogen, so its chemical shift is largely unaffected.
¹H NMR (H-4) ~8.1 ppm (singlet)~8.3 ppm (singlet)The H-4 proton is deshielded. The more electronegative bromine may have a slightly different electronic effect than the more polarizable iodine, leading to minor shifts. The larger steric bulk and anisotropic effect of iodine typically cause a greater downfield shift for the adjacent H-4 proton.
¹³C NMR (C-3) ~105 ppm~80 ppmThis is the most significant difference. The "heavy atom effect" of iodine causes a dramatic upfield shift of the directly attached carbon (C-3) compared to bromine.
¹³C NMR (C-4) ~140 ppm~144 ppmThe chemical shift of the adjacent C-4 is also influenced by the halogen, typically shifting slightly downfield for the iodo-compound.
Mass Spec (M⁺) Isotopic pattern at m/z 237/239 (~1:1 ratio)Single peak at m/z 285Bromine's characteristic isotopic signature (⁷⁹Br and ⁸¹Br) is a definitive identifier. Iodine is monoisotopic (¹²⁷I).

Chemical Reactivity: The Decisive Factor in Synthetic Utility

The most critical distinction between the iodo- and bromo-analogs lies in their reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. This difference is almost entirely governed by the disparity in the Carbon-Halogen bond dissociation energy.

The weaker, more polarizable C-I bond makes 3-iodo-1-methylquinolin-2(1H)-one the more reactive coupling partner . The rate-limiting step in many palladium-catalyzed cycles is the oxidative addition of the catalyst into the C-X bond. This step occurs much more readily and under significantly milder conditions for the C-I bond compared to the C-Br bond.

Reactivity_Comparison cluster_Iodo C-I Bond Reactivity cluster_Bromo C-Br Bond Reactivity Iodo 3-Iodo-Compound Iodo_Props Weaker C-I Bond (~210 kJ/mol) Higher Polarizability Iodo->Iodo_Props Iodo_Conditions Milder Conditions (e.g., lower temp, shorter time) Lower Catalyst Loading Iodo_Props->Iodo_Conditions Leads to Faster Oxidative Addition Faster Oxidative Addition Iodo_Conditions->Faster Oxidative Addition Results in Bromo 3-Bromo-Compound Bromo_Props Stronger C-Br Bond (~285 kJ/mol) Lower Polarizability Bromo->Bromo_Props Bromo_Conditions Harsher Conditions (e.g., higher temp, longer time) Higher Catalyst Loading Bromo_Props->Bromo_Conditions Leads to Slower Oxidative Addition Slower Oxidative Addition Bromo_Conditions->Slower Oxidative Addition Results in

Caption: Comparative reactivity driven by C-X bond properties.

Implications for Drug Development Professionals:

  • For Sensitive Substrates: When coupling with a delicate or thermally unstable partner, the milder conditions tolerated by the iodo-compound are highly advantageous, often leading to higher yields and fewer side products.

  • For Cost and Availability: Bromo-derivatives are often less expensive and more commercially available than their iodo-counterparts. For robust, large-scale syntheses where the coupling partner can withstand more forcing conditions, the bromo-compound may be the more economical choice.

  • For Orthogonal Reactivity: In a molecule containing both a C-Br and a C-I bond, it is often possible to selectively react at the C-I position while leaving the C-Br bond intact, enabling sequential, site-selective functionalization.

Experimental Protocols

The following protocols are provided as trusted, self-validating starting points for the synthesis and application of these reagents.

Protocol 5.1: Synthesis of 3-bromo-1-methylquinolin-2(1H)-one

This protocol is adapted from standard N-methylation and bromination procedures[6].

Step 1: N-Methylation of 3-bromoquinolin-2(1H)-one

  • Reagent Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-bromoquinolin-2(1H)-one (2.24 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) to the suspension. Stir at room temperature for 15 minutes.

  • Methylation: Add methyl iodide (MeI, 0.75 mL, 12 mmol) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize from ethanol or purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a white or off-white solid.

Protocol 5.2: Comparative Suzuki-Miyaura Cross-Coupling

This workflow illustrates the typical difference in reaction conditions.

Suzuki_Workflow start Reaction Setup: - Halo-quinolinone (1 equiv) - Phenylboronic Acid (1.2 equiv) - Pd(PPh3)4 (Catalyst) - K2CO3 (2 equiv) - Toluene/H2O (4:1) path_iodo Path A: 3-Iodo-Compound start->path_iodo path_bromo Path B: 3-Bromo-Compound start->path_bromo cond_iodo Conditions: - Catalyst: 2 mol% - Temperature: 80 °C - Time: 2-4 hours path_iodo->cond_iodo cond_bromo Conditions: - Catalyst: 5 mol% - Temperature: 110 °C (Reflux) - Time: 8-16 hours path_bromo->cond_bromo workup Standard Workup: 1. Cool to RT 2. Dilute with Ethyl Acetate 3. Wash with H2O, Brine 4. Dry over Na2SO4 5. Concentrate in vacuo cond_iodo->workup cond_bromo->workup purify Purification: Silica Gel Column Chromatography workup->purify

Caption: Comparative workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 3-iodo- and 3-bromo-1-methylquinolin-2(1H)-one is a classic example of the structure-reactivity paradigm in modern organic synthesis. The iodo-derivative offers superior reactivity, enabling milder reaction conditions ideal for complex or sensitive molecules, albeit at a potentially higher cost. The bromo-derivative provides a more stable and economical alternative for robust applications. A thorough understanding of the underlying principles—specifically the C-X bond dissociation energy—empowers the synthetic chemist to select the optimal reagent, streamline reaction optimization, and ultimately accelerate the drug discovery and development process.

References

  • Jain, S., et al. (2019). Recent advancements in the use of quinoline family of important compounds. Arabian Journal of Chemistry. [Link]

  • Ito, R., et al. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES. HETEROCYCLES, Vol. 95, No. 1. [Link]

  • Demian, A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Heffernan, G. D., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Saczewski, F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Kini, S., et al. (2015). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica. [Link]

  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS One. [Link]

  • Osman, E. M., et al. (2021). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity. [Link]

  • Olaru, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. [Link]

  • PubChem. (n.d.). 3-iodo-1H-quinolin-2-one. National Center for Biotechnology Information. [Link]

  • Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC. [Link]

  • ResearchGate. (2025). 3-Methyl-1H-quinoxalin-2-one. [Link]

Sources

3-Iodo-1-methylquinolin-2(1H)-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-1-methylquinolin-2(1H)-one (CAS: 335649-85-9) is a critical halo-functionalized heterocyclic scaffold used extensively in medicinal chemistry.[1][2][3][4][5] As a derivative of the quinolinone class, it serves as a robust intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) to install pharmacophores at the C3 position. This guide synthesizes its safety profile, physicochemical properties, and validated experimental protocols for its synthesis and application.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound is characterized by a quinolin-2-one core, N-methylated at position 1 and iodinated at position 3.[6] The C3-iodine bond is highly reactive toward oxidative addition, making it a superior substrate compared to its bromo- or chloro-analogs.

PropertyDataNote
Chemical Name 3-Iodo-1-methylquinolin-2(1H)-oneIUPAC
CAS Number 335649-85-9Unique Identifier
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
Appearance Off-white to pale yellow solidTypical for iodo-quinolinones
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Low in waterLipophilic scaffold
LogP (Predicted) ~2.0 - 2.5Moderate lipophilicity
H-Bond Donors/Acceptors 0 / 1N-Me removes donor capability

Part 2: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from the structural class of halogenated heteroaromatics and alkylating agents (if residual methyl iodide is present).

GHS Classification (29 CFR 1910.1200)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Signal Word: WARNING
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety Decision Tree

The following diagram outlines the logical workflow for handling this compound, integrating risk assessment with operational safety.

SafetyWorkflow Start Start: Handling 3-Iodo-1-methylquinolin-2(1H)-one CheckState Check Physical State (Solid/Powder) Start->CheckState PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat CheckState->PPE Ventilation Is Fume Hood Flow > 100 fpm? Weighing Weighing Procedure: Use Anti-Static Balance in Hood Ventilation->Weighing Yes Stop STOP: Adjust Ventilation Ventilation->Stop No PPE->Ventilation Spill Spill Event? Weighing->Spill Cleanup Wet Wipe Method: Avoid Dust Generation -> Haz Waste Spill->Cleanup Yes Proceed Proceed to Reaction Spill->Proceed No Cleanup->Proceed

Figure 1: Operational safety logic for handling solid halo-heterocycles. Ensuring ventilation integrity is the critical "Go/No-Go" gate.

Part 3: Synthesis & Experimental Protocols

Route A: N-Methylation of 3-Iodoquinolin-2(1H)-one

This protocol utilizes a standard Sɴ2 reaction. The starting material, 3-iodoquinolin-2(1H)-one, is readily available or synthesized via iodination of quinolin-2(1H)-one.

Reagents:

  • 3-Iodoquinolin-2(1H)-one (1.0 equiv)[1][6]

  • Methyl Iodide (MeI) (1.2 - 1.5 equiv) (Caution: Carcinogen)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv)
    
  • Solvent: DMF or Acetone (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Dissolution: Add 3-iodoquinolin-2(1H)-one (1.0 mmol) and anhydrous DMF (5 mL). Stir until dissolved.

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. (If using NaH, cool to 0°C first, add NaH, stir 30 min).
    
  • Alkylation: Add Methyl Iodide (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The N-methyl product typically has a higher R_f than the NH precursor.

  • Workup: Quench with water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Application: Suzuki-Miyaura Cross-Coupling

The C3-Iodo handle allows for the rapid installation of aryl groups.

Protocol:

  • Combine 3-Iodo-1-methylquinolin-2(1H)-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Add solvent (Dioxane/Water 4:1) and base (

    
    , 2.0 equiv).
    
  • Heat at 90°C for 4–12 hours under inert atmosphere.

Synthesis Workflow Diagram

SynthesisPathway StartMaterial Quinolin-2(1H)-one Step1 Iodination (I2, TBHP or NIS) StartMaterial->Step1 Intermediate 3-Iodoquinolin-2(1H)-one Step1->Intermediate Step2 N-Methylation (MeI, K2CO3, DMF) Intermediate->Step2 Product 3-Iodo-1-methylquinolin-2(1H)-one (Target) Step2->Product Application Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Application FinalDrug 3-Aryl-1-methylquinolin-2-one (Bioactive Scaffold) Application->FinalDrug

Figure 2: Synthetic pathway from commodity chemicals to the target scaffold and its downstream application in drug discovery.

Part 4: Safe Handling & Emergency Response

Self-Validating Handling Protocol

To ensure trustworthiness in the lab, every step must have a verification check:

  • Glove Check: Before handling, inspect nitrile gloves for tears. Why? Methyl iodide (used in synthesis) penetrates latex instantly.

  • Solvent Trap: If using a vac-line to remove solvent, ensure the cold trap is active (-78°C). Why? Prevents volatile iodides from entering the pump oil and exhaust.

  • Quench Verification: After reaction, test aqueous layer pH. Why? Ensures all base (

    
    /NaH) is neutralized before disposal.
    
Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. (Target organ: Respiratory system).

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Spill Cleanup:

    • Evacuate area if dust is excessive.

    • Wear N95/P100 respirator if outside a hood.

    • Wet the solid with a compatible solvent (e.g., heptane) to suppress dust.

    • Scoop into a hazardous waste container labeled "Toxic Organic Solid."

References

  • PubChem. 3-iodo-1H-quinolin-2-one (Compound CID 11414575).[6] National Library of Medicine.[2] [Link]

  • Zhang, X., et al. (2009). Palladium-Catalyzed Suzuki Cross-Coupling of 3-Iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO. (Describes analogous coupling conditions for iodo-heterocycles). [Link]

  • Google Patents.

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-iodo-1-methylquinolin-2(1H)-one with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinolinone Scaffold and C-C Bond Formation

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of this heterocyclic system, particularly at the 3-position, is a key strategy in drug discovery for modulating pharmacological activity and optimizing drug-like properties.[4] Among the most powerful and versatile methods for creating carbon-carbon (C-C) bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction offers a robust and highly tolerant method for coupling organoboron compounds with organic halides, making it an indispensable tool for medicinal chemists.[7][8]

This document provides a detailed guide for researchers on the Suzuki-Miyaura coupling of 3-iodo-1-methylquinolin-2(1H)-one with various aryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a validated and detailed experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9][10] The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1-methylquinolin-2(1H)-one, forming a square planar Pd(II) intermediate.[11] The electron-rich and bulky phosphine ligands often used in these reactions enhance the rate of this step.[7]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[6][12] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final 3-aryl-1-methylquinolin-2(1H)-one product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

dot graph Suzuki_Miyaura_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_I [label="3-Iodo-1-methyl-\nquinolin-2(1H)-one\n(Ar-I)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Intermediate [label="Ar-Pd(II)L₂(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic_Acid [label="Aryl Boronic Acid\n(Ar'-B(OH)₂)"]; Base [label="Base\n(e.g., K₂CO₃)"]; Boronate [label="Boronate\n[Ar'-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Diaryl_PdII [label="Ar-Pd(II)L₂(Ar')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-Aryl-1-methyl-\nquinolin-2(1H)-one\n(Ar-Ar')"];

// Edges Pd0 -> OxAdd [label=" "]; Aryl_I -> OxAdd [label=" "]; OxAdd -> PdII_Intermediate [label=" "]; Boronic_Acid -> Boronate [label="Activation"]; Base -> Boronate; PdII_Intermediate -> Transmetalation; Boronate -> Transmetalation; Transmetalation -> Diaryl_PdII; Diaryl_PdII -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-iodo-1-methylquinolin-2(1H)-one with a variety of aryl boronic acids.

Materials and Reagents
  • 3-iodo-1-methylquinolin-2(1H)-one

  • Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-iodo-1-methylquinolin-2(1H)-one (1.0 equiv), the desired aryl boronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02-0.05 equiv) and triphenylphosphine (0.04-0.10 equiv). The ligand-to-palladium ratio is crucial and typically ranges from 2:1 to 4:1.[13]

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio. Proper degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl boronic acid.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-methylquinolin-2(1H)-one.

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="1. Add Reactants & Base\n(Quinolinone, Boronic Acid, K₂CO₃)"]; Step2 [label="2. Add Catalyst & Ligand\n(Pd(OAc)₂, PPh₃)"]; Step3 [label="3. Add Solvents & Degas\n(Dioxane/Water, N₂ Purge)"]; Step4 [label="4. Heat & Stir\n(80-100 °C, Monitor by TLC)"]; Step5 [label="5. Workup\n(Cool, Dilute, Extract)"]; Step6 [label="6. Purification\n(Dry, Concentrate, Column Chromatography)"]; End [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Reaction Scope and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

Aryl Boronic AcidProductTypical Yield (%)Notes
Phenylboronic acid3-Phenyl-1-methylquinolin-2(1H)-one85-95%Generally high yielding and robust.
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1-methylquinolin-2(1H)-one80-90%Electron-donating groups are well-tolerated.
4-Chlorophenylboronic acid3-(4-Chlorophenyl)-1-methylquinolin-2(1H)-one75-85%Electron-withdrawing groups can sometimes lead to slightly lower yields.
2-Methylphenylboronic acid3-(o-Tolyl)-1-methylquinolin-2(1H)-one60-75%Sterically hindered boronic acids may require longer reaction times or more active catalyst systems.
3-Pyridinylboronic acid1-Methyl-3-(pyridin-3-yl)quinolin-2(1H)-one70-80%Heteroaryl boronic acids are generally good coupling partners.

Key Optimization Parameters:

  • Catalyst System: While Pd(OAc)₂/PPh₃ is a common and effective system, more advanced and bulky electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields, especially for challenging substrates.[7] For industrial applications, heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C), offer the advantage of easier separation and recycling.[14]

  • Base: The choice of base is critical for activating the boronic acid.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[5]

  • Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate.[15] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient degassing.Use a fresh batch of palladium catalyst and ligand. Ensure boronic acid has not degraded. Thoroughly degas the solvent system.[13]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without complete reduction to Pd(0).Ensure the reaction is run under a strictly inert atmosphere. Consider using a Pd(0) source directly.[9]
Protodeboronation Degradation of the boronic acid, especially with heteroaryl substrates.Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate. Minimize reaction time and temperature where possible.[13]
Formation of Palladium Black Catalyst decomposition.Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1).[13] Check for adequate stirring to prevent localized overheating.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of 3-aryl-1-methylquinolin-2(1H)-ones. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently generate a diverse range of functionalized quinolinone derivatives for applications in drug discovery and development. The protocol and insights provided in this guide serve as a comprehensive resource for successfully implementing this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 25, 2026. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed February 25, 2026. [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Updated October 10, 2024. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]

  • Reddy, T. J., et al. (2014). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry, 12(35), 6838-6845. [Link]

  • Eastgate, M. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 877–882. [Link]

  • Khan, I., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0294553. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 981502. [Link]

  • Koketsu, M., et al. (2015). Novel One-step Synthesis of Quinoline-2(1H)-thiones and Selones by Treating 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols with a Base and Elemental Sulfur or Selenium. Natural Product Communications, 10(6), 903-912. [Link]

  • da Silva, F. C., et al. (2015). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Journal of the Brazilian Chemical Society, 26(7), 1365-1374. [Link]

  • ResearchGate. (2022). Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Accessed February 25, 2026. [Link]

  • El-Faham, A., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13(5), 3234-3251. [Link]

  • Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 132-146). The Royal Society of Chemistry. [Link]

  • Valdés-García, G., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8448. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Al-Ostoot, F. H., et al. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1319, 138699. [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 864380. [Link]

  • Rasmussen, J. K., & Nielsen, M. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 35. [Link]

  • Christensen, M. S., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • Malinowska, E., et al. (2018). Effect of palladium amount on Suzuki-Miyaura reaction yield. ResearchGate. [Link]

  • Molecules. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. Published March 23, 2025. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. Accessed February 25, 2026. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-iodo-1-methylquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-IODO-Q2-OPT Status: Active Subject: Yield Improvement & Regioselectivity Control Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-iodo-1-methylquinolin-2(1H)-one is a critical intermediate step for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the development of bioactive quinolone scaffolds. Users frequently report issues with low conversion rates , regioselectivity (C3 vs. C6/C8 iodination) , and purification losses .

This guide moves beyond generic textbook methods, focusing on the N-Iodosuccinimide (NIS) mediated pathway, which offers superior atom economy and regiocontrol compared to elemental iodine (


) protocols.

Module 1: The Optimized Protocol (Gold Standard)

Objective: Maximize yield (>85%) and ensure C3-regioselectivity.

The Reaction Logic

We recommend Route B (Post-methylation Iodination) over Route A (Iodination then Methylation).

  • Why? 1-methylquinolin-2(1H)-one has a fixed amide resonance structure. The C3 position behaves like the

    
    -carbon of an enamine, making it highly nucleophilic toward soft electrophiles (
    
    
    
    ). Methylating first prevents O-alkylation side reactions and simplifies the workup.
Step-by-Step Methodology

Reagents:

  • Substrate: 1-methylquinolin-2(1H)-one (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (10 mol%) - Use only if conversion is sluggish.

Protocol:

  • Dissolution: Charge a round-bottom flask with 1-methylquinolin-2(1H)-one and Glacial Acetic Acid (0.5 M concentration).

    • Note: AcOH is preferred over DCM because it promotes the electrophilic nature of NIS.

  • Addition: Add NIS (1.1 equiv) in a single portion at room temperature. Protect from light (wrap flask in foil).

  • Reaction: Heat to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The product usually has a higher Rf than the starting material.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water.

  • Workup:

    • If precipitate forms: Filter the solid, wash with 10%

      
       (to remove excess iodine) and water.
      
    • If no precipitate: Extract with DCM (3x), wash organic layer with Sat.

      
       (to remove AcOH), then 
      
      
      
      .
  • Purification: Recrystallize from Ethanol or EtOH/Water (9:1). Column chromatography is rarely needed if conversion is complete.

Module 2: Troubleshooting & FAQs

Issue 1: "I have starting material remaining (Low Conversion)."

Diagnosis: The electrophilicity of the iodine species is too weak, or the NIS is degraded. Corrective Action:

  • Check Reagent Quality: NIS degrades over time (turns brown). Recrystallize NIS from dioxane/CCl4 if it looks aged.

  • Acid Activation: Add 10-20 mol% Trifluoroacetic Acid (TFA) .

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Protonation of the succinimide carbonyl activates the N-I bond, making the iodine more electrophilic (

      
      ).
      
  • Temperature: Increase temperature to 80°C. Warning: Do not exceed 100°C as this promotes radical side reactions (benzenoid iodination).

Issue 2: "I am seeing byproducts (Regioselectivity Issues)."

Diagnosis: Iodination is occurring on the benzene ring (positions 6 or 8) rather than the heterocyclic C3 position. Corrective Action:

  • Switch Mechanism: You may be inadvertently favoring a radical pathway. Ensure the reaction is kept in the dark.

  • Solvent Polarity: Switch to Acetonitrile (MeCN) . Non-polar solvents can sometimes favor radical processes. Polar solvents stabilize the ionic intermediate required for C3 substitution.

  • Block C6/C8: If the benzene ring is electron-rich (e.g., has -OMe groups), C3 selectivity is harder. Lower the temperature to 0°C–RT and use strictly 1.0 equiv of NIS.

Issue 3: "The product is an oil or sticky solid."

Diagnosis: Trapped solvent or impurities (succinimide). Corrective Action:

  • Succinimide Removal: Succinimide is water-soluble. Ensure the aqueous wash during workup is thorough.

  • Recrystallization: Dissolve the crude oil in minimum hot Ethanol. Add water dropwise until turbidity persists, then cool slowly.

Module 3: Comparative Data & Visualization

Reagent Performance Table
Reagent SystemYield PotentialRegioselectivity (C3:C6)Ease of WorkupNotes
NIS / AcOH High (85-95%) Excellent (>99:1) High Recommended. Cleanest reaction profile.

/

Moderate (60-75%)Good (90:10)ModerateRequires strong oxidant; can cleave sensitive groups.
ICl (Iodine Monochloride)High (80-90%)Poor (<80:20)LowToo reactive; often leads to over-iodination.

/ CAN (Ceric Ammonium Nitrate)
Moderate (70%)GoodModerateCAN is difficult to remove from organic products.
Visual Workflow (DOT Diagram)

SynthesisWorkflow SM 1-Methylquinolin-2-one Reaction Reaction 60°C, 4-6h SM->Reaction Dissolve Reagent NIS + AcOH (Optional: TFA) Reagent->Reaction Add (Dark) Quench Quench Na2S2O3 (aq) Reaction->Quench TLC Check Isolation Filtration/Extraction Quench->Isolation Product 3-Iodo-1-methylquinolin-2-one (Target) Isolation->Product Recrystallize (EtOH)

Caption: Figure 1. Optimized workflow for the synthesis of 3-iodo-1-methylquinolin-2(1H)-one using the NIS/AcOH system.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / SM Left Problem->LowYield WrongIsomer Wrong Isomer (C6/C8) Problem->WrongIsomer Sticky Oily/Sticky Product Problem->Sticky Act1 Add 10% TFA (Activate NIS) LowYield->Act1 Act2 Check NIS Purity (Recrystallize) LowYield->Act2 Solv1 Switch to MeCN (Polar Solvent) WrongIsomer->Solv1 Temp1 Lower Temp (Kinetic Control) WrongIsomer->Temp1 Wash1 Wash w/ NaHCO3 (Remove AcOH) Sticky->Wash1 Cryst1 Recryst: EtOH/H2O Sticky->Cryst1

Caption: Figure 2. Diagnostic decision tree for common synthetic failures.

References

  • Dutta, U., et al. (2015).[6][9] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2][4][6][8][9] Chemical Communications.[4][8] DOI:

    • Significance: Establishes the radical vs.
  • Castanet, A.-S., et al. (2002).[11] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters. DOI:

    • Significance: Validates the use of NIS/TFA for controlled iodin
  • Sutherland, A., et al. (2016).[11] "Silver(I)-Catalyzed Iodination of Arenes." Journal of Organic Chemistry. DOI:

    • Significance: Provides alternative activation methods for NIS if standard acid c
  • Organic Chemistry Portal. "N-Iodosuccinimide (NIS)."

    • Source:[Link]

    • Significance: General properties and handling of the reagent.[2][3][6][9]

Sources

Preventing de-iodination side reactions in palladium catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of De-iodination (Hydrodehalogenation) Side Reactions

Status: Operational Ticket ID: PD-CAT-004 Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is this your problem?

Symptom: You are performing a cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, etc.) using an Aryl Iodide (Ar-I) . Instead of the desired product, you observe the formation of the reduced arene (Ar-H ), often confirmed by GC-MS (M-126 mass shift) or NMR (appearance of a new proton signal).

The Core Conflict: Aryl iodides undergo Oxidative Addition (OA) to Pd(0) extremely rapidly. However, if the subsequent step (Transmetallation or Amine Coordination) is rate-limiting, the resulting Ar-Pd(II)-I intermediate is left vulnerable. In the presence of hydride sources (certain bases, solvents, or impurities), the catalyst enters a "Hydride Hijack" pathway, reducing your starting material.

Mechanistic Troubleshooting

To fix the problem, you must understand the "Hydride Hijack." The diagram below illustrates how a standard catalytic cycle is interrupted by hydride insertion, typically driven by


-hydride elimination from an alkoxide or solvent species.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I ArI Aryl Iodide (Ar-I) ArI->OxAdd PdArI Intermediate A: Ar-Pd(II)-I OxAdd->PdArI Transmet Path 1: Transmetallation (Desired Cycle) PdArI->Transmet Rate Determining Step (If Slow) HydrideSource Path 2: Hydride Source Attack (Solvent/Base) PdArI->HydrideSource Interception Product Desired Product (Ar-R) Transmet->Product BetaElim β-Hydride Elimination (Generates Ar-Pd-H) HydrideSource->BetaElim RedElimH Reductive Elimination of Ar-H BetaElim->RedElimH RedElimH->Pd0 SideProduct Side Product (Ar-H) RedElimH->SideProduct Product->Pd0 Regeneration

Figure 1: The "Hydride Hijack" mechanism. When Transmetallation is slower than the interaction with hydride sources (Path 2), the Ar-Pd(II) intermediate is reduced to Ar-H.

Protocol Optimization Guides
Guide A: The Solvent Factor

Theory: Primary and secondary alcohols (Ethanol, Isopropanol) are the most common culprits. They coordinate to Pd(II) and undergo


-hydride elimination, turning the solvent itself into a reducing agent [1].

Actionable Protocol:

  • Stop using: Ethanol, Methanol, Isopropanol.

  • Switch to: Aprotic solvents or Tertiary alcohols.

  • Why? Tertiary alcohols (like t-Amyl alcohol) lack the

    
    -hydrogen necessary to form the Pd-H species.
    
Solvent ClassRisk LevelRecommendation
1°/2° Alcohols (MeOH, EtOH, IPA)HIGH Avoid with Ar-I. Major hydride source.
Ethers (THF, 2-MeTHF)MODERATE Can act as hydride source at high temps.
Aprotic Polar (DMF, DMAc, NMP)LOW Good for solubility, but ensure they are dry.
Tertiary Alcohols (t-Amyl alcohol)SAFE Gold Standard for protic requirements.
Hydrocarbons (Toluene, Xylene)SAFE Excellent, often paired with phase transfer agents.
Guide B: The Base Factor

Theory: Alkoxide bases (NaOEt, NaOiPr) are chemically similar to alcohol solvents. If you use Sodium Ethoxide, you are essentially adding a hydride donor to the pot.

Actionable Protocol:

  • Switch to Inorganic Bases: Use Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).[1][2] These anions have no hydrogens to donate [2].
  • Anhydrous Conditions: If using inorganic bases, trace water is needed for solubility, but excess water can promote dehalogenation. Use "damp" solvents or specific water ratios (e.g., 4:1 Dioxane:Water) rather than bulk water if reduction is observed.

Guide C: Ligand Selection

Theory: If the catalyst "waits" too long for the coupling partner, it reduces. You need a ligand that accelerates the catalytic cycle (specifically Transmetallation and Reductive Elimination) or stabilizes the Pd(II) species against hydride insertion.

Actionable Protocol:

  • Avoid: Simple triphenylphosphine (

    
    ) or ligand-free conditions.
    
  • Use: Bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or bidentate ligands (dppf ).

    • Why? These ligands facilitate rapid reductive elimination of the product, effectively "outrunning" the side reaction [3].

Validated Experimental Protocol

Protocol: De-iodination Resistant Suzuki Coupling Designed for electron-deficient aryl iodides prone to reduction.

  • Catalyst Prep: Premix Pd(OAc)₂ (1 mol%) and XPhos (2 mol%) in Toluene (or t-Amyl Alcohol) under Argon. Stir for 10 mins to generate the active species.

    • Note: Using a precatalyst like XPhos Pd G2 is even better to ensure 1:1 ligation and exclude air.

  • Reaction Setup: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (2.0 equiv, finely ground).
    
  • Solvent: Add Toluene/Water (10:1 ratio). The small amount of water dissolves the base but limits proton availability compared to bulk aqueous conditions.

  • Execution: Heat to 80°C. Monitor via LC-MS at 30 mins.

    • Checkpoint: If Ar-H is observed, switch solvent to Anhydrous 1,4-Dioxane and use

      
        as the base.
      
Frequently Asked Questions (FAQs)

Q1: I switched to Toluene, but I still see 10% de-iodination. Why? A: Check your Boronic Acid.[2] If the boronic acid is impure or degrades (protodeboronation), the catalytic cycle stalls. A stalled Pd-Ar intermediate eventually finds a hydride source (even trace impurities).[2] Add the boronic acid in portions or use a slight excess of the coupling partner to keep the "Productive Cycle" moving [4].

Q2: Can I use ethanol if I lower the temperature? A: It is risky. Even at lower temperatures, the rate of oxidative addition for Ar-I is fast, but transmetallation remains the bottleneck. The Pd-Ar species will sit in a "sea of hydrides" (ethanol). If you must use a protic solvent for solubility, mix


-Amyl alcohol  with your cosolvent.

Q3: Does the choice of Halide matter? A: Yes. Aryl Iodides are the most prone to this specific side reaction because they react with Pd(0) so easily, often before the other reagents are ready to couple. Aryl Chlorides are less prone to dehalogenation because the oxidative addition is the rate-limiting step; once they add, they usually couple immediately.

Q4: Why does my LC-MS show a mass of M+1 or M+2? A: If you are using deuterated solvents or reagents for analysis, this might be a clue. However, in standard synthesis, Ar-H (M-126 relative to Ar-I) is the hallmark. If you see homocoupling (Ar-Ar), that is a different mechanism (oxidative) requiring different troubleshooting (remove O2).

References
  • BenchChem. (2025).[1][2][3] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides and Iodides. Retrieved from BenchChem Technical Guides. Link

  • Sherwood, J. et al. (2019).[4] Solvent effects in palladium catalysed cross-coupling reactions.[1][4][5][6][7] Green Chemistry.[4] Link

  • Fuentes-Rivera, J. et al. (2019).[6] Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.[6] Link[6]

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[4][7][8][9] Scientific Background on the Nobel Prize in Chemistry 2010. Link

Sources

Technical Support Center: 3-Iodo-1-methylquinolin-2(1H)-one Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QZn-3-I-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Optimization Hub

You are likely here because you are attempting to functionalize the C3-position of 3-iodo-1-methylquinolin-2(1H)-one . While the C-I bond is electronically primed for oxidative addition, the quinolinone scaffold presents unique physicochemical challenges—specifically


-stacking aggregation and polarity-induced solubility limits.

This guide treats your experiment as a system . We do not just provide "recipes"; we provide the logic to debug your reaction environment.

Module 1: The Solubility Matrix (Pre-Flight Check)

The Core Issue: The lactam (amide) functionality at C2 and the planar aromatic system create a scaffold that loves to crystallize but hates to dissolve in non-polar media. If your substrate is not in solution, the palladium catalyst cannot engage the C-I bond.

Diagnostic Protocol: Before adding catalyst, verify your Solvent System (SS) against this matrix.

Solvent ClassSuitabilityTechnical Notes
Dipolar Aprotic (DMF, NMP, DMAc)High Gold Standard. Breaks intermolecular H-bonding/stacking. Essential for scale-up >1g. Caution: High boiling points complicate workup.
Ethers (THF, 1,4-Dioxane)Medium Good for reaction kinetics but often requires heating (60°C+) to fully solubilize the quinolinone. Warning: THF can contain stabilizers that poison Pd.
Protic (EtOH, MeOH, Water)Low/Mixed Poor solubility for the parent iodide. Only viable in mixed aqueous systems (e.g., Dioxane/H₂O 4:1) or with surfactants.
Non-Polar (Toluene, Hexane)Critical Failure Do not use as primary solvent. The substrate will remain a slurry, leading to surface-only reaction and stalling.
Visual Logic: Solvent Decision Tree

SolubilityLogic Start Substrate: 3-iodo-1-methylquinolin-2(1H)-one Check1 Is the reaction scale > 1 gram? Start->Check1 RouteA High Solubility Required Use DMF or NMP Check1->RouteA Yes RouteB Check Downstream Workup Check1->RouteB No (<100mg) Solvent1 Use DMF/Water (4:1) Temp: 80-100°C RouteA->Solvent1 RouteC Can you tolerate high bp solvent removal? RouteB->RouteC RouteC->Solvent1 Yes Solvent2 Use 1,4-Dioxane/Water (4:1) Temp: Reflux RouteC->Solvent2 No Solvent3 Use 2-MeTHF (Green Alternative) RouteC->Solvent3 Green Req.

Figure 1: Decision logic for selecting the optimal solvent system based on scale and workup constraints.

Module 2: Suzuki-Miyaura Coupling Optimization

Ticket #02: "My reaction turns black immediately, and conversion stops at 40%."

Root Cause Analysis:

  • Pd Black Formation: The "black" is agglomerated Pd(0). This happens when the catalytic cycle stalls, usually because the oxidative addition is too slow or the ligand has dissociated.

  • The "Iodide Effect": The iodide leaving group can inhibit the catalyst if not sequestered.

The Solution: The "Water-Gate" Protocol Water is not just a solvent here; it is a reagent. It is required to dissolve the inorganic base (Carbonate/Phosphate) to form the active boronate species [1]. However, too much water precipitates the quinolinone.

Optimized Protocol (Standard):

  • Solvent: DMF / Water (9:1 ratio). Why? High solubility of quinolinone (DMF) + solubility of base (Water).

  • Base: Cs₂CO₃ (Cesium Carbonate). Why? The "Cesium Effect" allows for higher solubility in organic-heavy mixtures compared to Potassium/Sodium salts.

  • Catalyst: Pd(dppf)Cl₂ · DCM. Why? The bidentate ferrocene ligand prevents Pd aggregation better than Pd(PPh₃)₄ in polar solvents.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Reaction turns black instantly Ligand dissociation / Pd crashSwitch to Pd(dppf)Cl₂ or add free ligand (e.g., XPhos). Degass solvents thoroughly (O₂ kills active Pd).
Product is de-iodinated (H instead of R) ProtodeiodinationToo much proton source. Reduce water content. Switch from alcohols to DMF. Ensure base is anhydrous.
Starting material remains Failed Oxidative AdditionIncrease Temp to 100°C. The C-I bond is reactive, but the quinolinone ring is electron-deficient, which should help, but steric bulk of the N-Me can interfere.
Module 3: The "Green" Transition (Sustainability)

Ticket #03: "We need to remove DMF from our process due to toxicity concerns."

Technical Insight: Replacing DMF is difficult due to the solubility requirement. However, surfactant-mediated chemistry in water is a viable alternative for this specific scaffold.

The TPGS-750-M System: Using a biodegradable surfactant (TPGS-750-M) allows the reaction to occur in pure water . The lipophilic quinolinone and the catalyst migrate into the micelle (the "nanoreactor"), creating a high local concentration [2].

Protocol:

  • Solvent: 2 wt% TPGS-750-M in Water.

  • Conditions: 45-50°C (milder than DMF).

  • Benefit: Product usually precipitates out upon cooling; no extraction needed.

Module 4: Mechanistic Visualization

Understanding where the solvent interacts with the cycle is key to troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Rate Determining Step Solvent Polarity Helps TransMet Transmetallation OxAdd->TransMet Critical Step: Requires Soluble Base (Water/DMF Interface) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product RedElim->Product Substrate 3-iodo-quinolinone Substrate->OxAdd Boronic Boronic Acid + Base Boronic->TransMet Warning1 Warning: Protodeiodination risk if solvent is protic Warning1->OxAdd

Figure 2: The Palladium Catalytic Cycle. Note the critical role of the solvent interface during Transmetallation.

FAQ: Frequently Encountered Anomalies

Q: Why do I see a "dimer" impurity? A: This is likely homocoupling of your boronic acid (Glaser coupling) or the quinolinone itself (Ullmann-type).

  • Fix: This occurs when O₂ is present.[1] Degass your solvent by sparging with Argon for 15 minutes.[1] Ensure your base stoichiometry is correct (2.0 - 3.0 equiv).

Q: Can I use Ethanol? A: Only if you are careful. Ethanol at reflux can act as a hydride source, leading to hydrodehalogenation (stripping the Iodine off without coupling). If you must use ethanol, keep the temperature below 70°C and use a high-activity catalyst like Pd(dppf)Cl₂ to outcompete the side reaction [3].

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 45(1), 3-16. Link

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17, 644-659. Link

Sources

Storage stability and light sensitivity of 3-iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-iodo-1-methylquinolin-2(1H)-one

Welcome to the technical support center for 3-iodo-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this compound. Given the limited publicly available stability data specific to this molecule, this document synthesizes information from related quinolinone structures and established principles of chemical stability to provide a robust framework for your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses common initial questions regarding the handling and storage of 3-iodo-1-methylquinolin-2(1H)-one.

Q1: What are the recommended long-term storage conditions for solid 3-iodo-1-methylquinolin-2(1H)-one?

For long-term storage, solid 3-iodo-1-methylquinolin-2(1H)-one should be stored at -20°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) . The two primary liabilities of the molecule are the carbon-iodine bond, which can be susceptible to photolytic cleavage, and the quinolinone core, which can be prone to oxidation and hydrolysis over time. Storing it in a cold, dark, and oxygen-free environment minimizes the kinetic and thermodynamic drivers of these potential degradation pathways.

Q2: How should I prepare and store solutions of this compound for experimental use?

Aqueous solutions are generally not recommended for storage beyond a single day.[1] The stability of the compound in solution is highly dependent on the solvent and pH.

  • Solvent Selection: Use high-purity, degassed solvents. For many applications, aprotic solvents like DMSO or DMF are suitable.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If using aqueous buffers, ensure they are free of metal contaminants and have been degassed.

  • Short-Term Storage: If short-term storage is unavoidable, store solutions at 2-8°C, protected from light (e.g., in amber vials), and for the shortest duration possible. It is critical to perform a stability check via HPLC or LC-MS if solutions are to be used after more than 24 hours.

Q3: What are the primary chemical degradation pathways I should be aware of?

Based on its structure, 3-iodo-1-methylquinolin-2(1H)-one has three main potential degradation pathways:

  • Photodegradation: The carbon-iodine bond is a known chromophore and is susceptible to homolytic cleavage upon exposure to UV or even high-energy visible light. This can generate a highly reactive radical species, leading to a cascade of secondary products.

  • Hydrolysis: The amide bond within the quinolinone ring system is a potential site for acid or base-catalyzed hydrolysis, which would result in ring-opening.[2]

  • Oxidation: The electron-rich quinolinone ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.[2][3]

Q4: My solid sample has developed a slight yellow or brownish tint. What does this indicate?

A change in the physical appearance, such as discoloration, is a strong indicator of chemical degradation.[4] This is most commonly caused by exposure to light or air (oxygen). The color change likely results from the formation of minute quantities of degradation products, possibly involving elemental iodine (from C-I bond cleavage) or oxidized species. It is strongly recommended to analyze the sample using a purity-indicating method like HPLC-UV or LC-MS to quantify the extent of degradation before further use.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Problem Encountered Probable Cause(s) Recommended Actions & Explanations
Inconsistent assay results between experimental replicates, especially when using solutions prepared at different times. Instability of the compound in the assay medium or solvent over the experiment's duration.1. Minimize Time: Use the solution immediately after preparation. 2. Validate Solution Stability: Perform a time-course experiment. Analyze the concentration and purity of the compound in your specific assay buffer via HPLC at T=0 and at the end-point of your longest experiment. This validates that the compound remains stable under your specific experimental conditions (pH, temperature, matrix).[1]
Appearance of new, unexpected peaks in HPLC or LC-MS analysis of a stored sample. Chemical degradation of 3-iodo-1-methylquinolin-2(1H)-one.1. Characterize Degradants: If possible, use LC-MS/MS to obtain mass information on the new peaks. This can provide direct evidence for specific degradation pathways (e.g., a mass loss of 126.9 amu suggests de-iodination). 2. Implement Stricter Controls: Re-evaluate your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and rigorously protected from light at all stages.
Difficulty in achieving a clear, stable solution in aqueous buffers. Low aqueous solubility and/or precipitation of the compound over time.1. Use a Co-solvent: Consider preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (<1%) and does not affect your assay. 2. Check pH: The solubility of quinolinone derivatives can be pH-dependent. Evaluate solubility across a relevant pH range.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your results, it is crucial to understand the stability profile of 3-iodo-1-methylquinolin-2(1H)-one. The following protocols provide a framework for this assessment, based on the International Council for Harmonisation (ICH) guidelines.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to rapidly evaluate the intrinsic stability of a compound and identify potential degradation products.[2][5] This is essential for developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute to ~0.1 mg/mL base Base Hydrolysis (0.1 M NaOH, RT) stock->base Dilute to ~0.1 mg/mL ox Oxidation (3% H₂O₂, RT) stock->ox Dilute to ~0.1 mg/mL photo Photolytic (Solution) (ICH Q1B Light Box) stock->photo Dilute to ~0.1 mg/mL control Control (Stock Solution) (Protected from Light, RT) stock->control Dilute to ~0.1 mg/mL quench Quench/Neutralize (as needed) acid->quench base->quench ox->quench therm Thermal (Solid) (80°C, Dry Heat) therm->quench photo->quench control->quench hplc Analyze all samples by validated HPLC-UV/MS quench->hplc Degradation_Pathways cluster_photo cluster_hydrolysis cluster_oxidation parent 3-iodo-1-methylquinolin-2(1H)-one photo_prod 1-methyl-3-quinolinonyl radical + Iodine radical parent->photo_prod hν (Light) C-I Bond Cleavage hydro_prod Ring-Opened Amino Acid Derivative parent->hydro_prod H⁺/OH⁻, H₂O Amide Cleavage ox_prod Hydroxylated Quinolinone Derivatives parent->ox_prod [O] (e.g., H₂O₂) Ring Oxidation deiodinated 1-methylquinolin-2(1H)-one + Dimerization/Solvent Adducts photo_prod->deiodinated Radical Reactions

Caption: Potential degradation pathways for the compound.

  • Photodegradation: The most probable pathway involves the homolytic cleavage of the C-I bond upon absorption of light. This forms a quinolinonyl radical and an iodine radical. The organic radical can then abstract a hydrogen atom from the solvent to form the de-iodinated compound, 1-methylquinolin-2(1H)-one, or participate in other radical-mediated reactions like dimerization.

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, the endocyclic amide bond can be cleaved, leading to the formation of a ring-opened product, which would be a substituted N-methyl aniline derivative. [2]* Oxidative Degradation: In the presence of oxidizing agents, electrophilic attack on the electron-rich aromatic rings can occur, leading to various hydroxylated species. [3] By understanding these potential liabilities and employing the structured troubleshooting and experimental guides provided, researchers can ensure the quality and integrity of their experimental data when working with 3-iodo-1-methylquinolin-2(1H)-one.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences. Available at: [Link]

  • Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Omega. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Available at: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]

  • Stability of thermolabile drugs at room temperature. A review. ResearchGate. Available at: [Link]

  • Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry. Available at: [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

  • Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Molecules. Available at: [Link]

  • Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). SciSpace. Available at: [Link]

  • Difunctional 1H-quinolin-2-ones as spectroscopic fluorescent probes for real-time monitoring of photopolymerisation process. Dyes and Pigments. Available at: [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Photostability of Pharmaceuticals. Klimatest. Available at: [Link]

  • Drug stability. European Journal of Hospital Pharmacy. Available at: [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS One. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Drug stability: How storage conditions affect their performance. Texas A&M University Health Science Center. Available at: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available at: [Link]

Sources

Chromatographic separation of 3-iodo-1-methylquinolin-2(1H)-one regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Understanding Your Mixture

Before initiating method development, it is critical to identify which regioisomers are present, as the separation mechanism differs fundamentally between alkylation isomers and halogen-positional isomers.

The Two Primary Isomer Scenarios
ScenarioChemical ContextSeparation Challenge
A. The Alkylation Competition (N- vs. O-Isomer)Target: 3-iodo-1-methylquinolin-2-one (Lactam)Impurity: 3-iodo-2-methoxyquinoline (Lactim Ether)Origin: Methylation of 3-iodoquinolin-2(1H)-one often yields both N- and O-methylated products.Polarity Driven: The lactam (N-Me) is significantly more polar than the ether (O-Me). Separation is usually achievable on standard phases but requires specific solvent choices.
B. The Iodination Competition (C3 vs. C6/C8 Isomer)Target: 3-iodo-1-methylquinolin-2-oneImpurity: 6-iodo or 8-iodo isomersOrigin: Direct electrophilic iodination of the quinolinone core can occur at the benzene ring (C6/C8) rather than the pyridone ring (C3).Selectivity Driven: These isomers have nearly identical polarity (logP). Separation requires

interaction
phases (Phenyl-Hexyl) rather than pure hydrophobicity (C18).

Analytical Method Development (HPLC/UHPLC)

Protocol A: Separating N-Methyl vs. O-Methyl Isomers

Use this protocol if your synthesis involved methylation of a quinolinone precursor.

The Mechanism: The N-methyl isomer (Lactam) possesses a dipole-stabilized amide bond, making it more polar. The O-methyl isomer is aromatic and lipophilic.

  • Column: C18 (Standard) or C8.

  • Mobile Phase: Water / Acetonitrile (ACN).

  • Gradient: 10%

    
     90% ACN over 15 minutes.
    
  • Elution Order (Reverse Phase):

    • Target (N-Me): Elutes First (More Polar).

    • Impurity (O-Me): Elutes Second (Less Polar).

Protocol B: Separating Positional Iodo-Isomers (3-I vs. 6-I)

Use this protocol if your synthesis involved direct iodination (e.g., NIS/AcOH).

The Mechanism: Standard C18 columns often fail here because the hydrophobicity of 3-iodo and 6-iodo variants is identical. You must exploit the polarizability of the Iodine atom and its interaction with the stationary phase's


-system.
  • Recommended Column: Phenyl-Hexyl or Biphenyl (Core-Shell preferred).

    • Why? The iodine atom is "soft" and polarizable. It engages in specific

      
       and dispersion interactions with the phenyl ring on the column. The steric environment at C3 (next to the carbonyl) differs from C6, altering this interaction.
      
  • Mobile Phase: Water / Methanol (MeOH).[1]

    • Expert Tip: Avoid Acetonitrile here. MeOH allows for stronger

      
       interactions between the analyte and the stationary phase. ACN forms a 
      
      
      
      -layer on the column, masking these subtle selectivity differences.
  • Additives: 0.1% Formic Acid (improves peak shape of the basic nitrogen).

Visualization: Method Development Workflow

The following logic gate guides you to the correct stationary phase based on your specific impurity profile.

MethodDev Start Crude Mixture Analysis CheckImpurity Identify Impurity Type (via LC-MS or NMR) Start->CheckImpurity IsomerType Isomer Class? CheckImpurity->IsomerType Alkylation N-Me vs O-Me (Polarity Difference) IsomerType->Alkylation Methylation Step Positional 3-Iodo vs 6-Iodo (Steric/Electronic Difference) IsomerType->Positional Iodination Step ActionC18 Use C18 Column Mobile Phase: H2O/ACN Alkylation->ActionC18 ActionPhenyl Use Phenyl-Hexyl Column Mobile Phase: H2O/MeOH Positional->ActionPhenyl Reason1 Mechanism: Hydrophobicity (Large dG difference) ActionC18->Reason1 Reason2 Mechanism: Pi-Pi Interaction (Iodine polarizability) ActionPhenyl->Reason2

Caption: Decision tree for selecting the optimal stationary phase based on the synthetic origin of the regioisomers.

Preparative Purification (Flash Chromatography)

Scaling up separation for isolation requires adjusting solvent systems to manage solubility and loading capacity.

Troubleshooting Guide: Flash Purification

Q: My compound streaks on Silica Gel (Normal Phase).

  • Cause: The quinolinone core has a basic nitrogen and a polar amide group. It interacts strongly with acidic silanols on the silica surface.

  • Solution:

    • Doping: Add 1% Triethylamine (TEA) to your mobile phase to neutralize silanols.

    • Solvent Switch: Move from Hexane/EtOAc to DCM/Methanol (98:2 to 95:5) . The methanol helps de-sorb the polar lactam more effectively.

Q: I cannot separate the N-isomer from the O-isomer on Flash.

  • Strategy:

    • O-isomer (Impurity): Less polar. Elutes first in Hex/EtOAc (High Rf).

    • N-isomer (Target): More polar. Elutes second (Lower Rf).

    • Gradient: Start with 100% Hexane (or DCM) and very slowly increase polarity. The O-isomer often elutes quickly, allowing you to cut the fraction before the N-isomer elutes.

Frequently Asked Questions (FAQs)

Q1: Why does my 3-iodo-1-methylquinolin-2-one peak split in pure acetonitrile?

  • Answer: While rare for N-methylated species, if your methylation was incomplete, you may have the unmethylated 3-iodoquinolin-2(1H)-one. In aprotic solvents like pure ACN, this can undergo lactam-lactim tautomerization, causing peak broadening or splitting. Always ensure your reaction is complete (check by LC-MS for Mass 285 vs 299).

Q2: Can I use UV detection to distinguish the isomers?

  • Answer: Yes.

    • N-Methyl (Lactam): Typically shows a bathochromic shift (red-shift) and distinct carbonyl absorption around 1650-1680 cm⁻¹ (IR) or specific UV

      
       shifts compared to the ether.
      
    • O-Methyl (Lactim Ether): Resembles a substituted quinoline aromatic system. The UV spectra will differ significantly in the 250-300 nm region.

Q3: Is the iodine atom stable on the column?

  • Answer: Generally, yes. However, avoid high pH (>8) or elevated temperatures (>50°C) with nucleophilic modifiers (like high concentrations of amines), as the iodine at C3 is activated by the adjacent carbonyl and could potentially undergo nucleophilic aromatic substitution (

    
    ) or de-iodination over long exposures.
    

References

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. (Discusses the superiority of Phenyl/PFP phases for positional isomers).

  • Nacalai Tesque. (2024). Separation of Structural Isomers using COSMOSIL PYE/NPE.[3] (Application data on

    
     interaction columns for aromatic separations). 
    
  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers... (General principles of isomer separation using specialized phases).

  • Beilstein Journal of Organic Chemistry. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones.[4] (Context on synthesis-derived regioisomer formation).

Sources

Validation & Comparative

Technical Analysis: 1H NMR Spectrum of 3-iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed structural validation of 3-iodo-1-methylquinolin-2(1H)-one , a critical intermediate in the synthesis of functionalized quinolinone pharmacophores. As a Senior Application Scientist, I have structured this analysis to focus on Critical Quality Attributes (CQAs) —specifically, the diagnostic chemical shift changes that confirm successful N-methylation and C3-iodination.

The primary challenge in analyzing this compound is differentiating it from its precursors: quinolin-2(1H)-one (starting core), 1-methylquinolin-2(1H)-one (non-iodinated intermediate), and 3-iodoquinolin-2(1H)-one (non-methylated analog). This guide establishes a self-validating protocol to confirm identity and purity.

Structural Context & Comparison Strategy

To validate the structure, we must observe two distinct chemical modifications on the quinolin-2-one core:

  • N-Methylation: Replacement of the broad amide N-H with a discrete methyl singlet.[1]

  • C3-Iodination: Loss of the H3 proton and the consequent collapse of the H4 coupling pattern.[1]

The Molecules of Interest
  • Target: 3-iodo-1-methylquinolin-2(1H)-one

  • Reference A (Precursor): 1-methylquinolin-2(1H)-one

  • Reference B (Analog): 3-iodoquinolin-2(1H)-one

Experimental Protocol

Sample Preparation

For optimal resolution of the aromatic coupling constants, Deuterated Chloroform (


)  is the preferred solvent.[1] However, if the iodinated product exhibits poor solubility (common with planar heterocycles), DMSO-d6  is the necessary alternative.
  • Mass: 10–15 mg of dry solid.[1]

  • Volume: 0.6 mL solvent (

    
     with 0.03% TMS).
    
  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of the N-Me signal).

    • Relaxation Delay (

      
      ): 
      
      
      
      1.0 s (essential for accurate integration of the isolated H4 proton).[1]
    • Scans: 16–32 (sufficient for >10 mg sample).[1]

Detailed Spectral Analysis

Region I: The Aliphatic Zone (3.0 – 4.0 ppm)
  • Signal: Sharp Singlet (

    
    ).[1]
    
  • Shift:

    
     ppm.[1]
    
  • Diagnostic Value: This signal confirms the N-methylation .[1]

    • Differentiation: If this peak is absent and a broad singlet appears at

      
       ppm, the N-alkylation failed, and the sample is the un-methylated 3-iodoquinolin-2(1H)-one.
      
    • Electronic Effect: The carbonyl group at C2 exerts a deshielding effect, pushing this methyl group downfield relative to a standard aromatic N-Me (typically ~3.0 ppm).

Region II: The Heterocyclic "Active" Zone (H3 & H4)

This is the most critical region for determining reaction success.[1]

  • H3 Proton (The "Silent" Witness):

    • Observation: ABSENT.

    • Causality: In the precursor 1-methylquinolin-2(1H)-one, H3 appears as a doublet at

      
       ppm (
      
      
      
      Hz). In the target molecule, H3 is replaced by Iodine.[1] Any signal in this region indicates incomplete iodination.[1]
  • H4 Proton (The Diagnostic Singlet):

    • Signal: Sharp Singlet (

      
      ).[1]
      
    • Shift:

      
       ppm (Downfield shift).[1]
      
    • Causality:

      • Loss of Coupling: In the non-iodinated precursor, H4 is a doublet (

        
         Hz) due to vicinal coupling with H3.[1] Upon C3-iodination, this coupling is removed, collapsing H4 into a singlet.[1]
        
      • Deshielding: The iodine atom at C3 exerts a significant deshielding effect on the H4 proton (peri-proximity and heavy-atom anisotropy), shifting it downfield from ~7.7 ppm to ~8.4 ppm.[1]

Region III: The Benzenoid Ring (7.2 – 7.8 ppm)

The protons H5, H6, H7, and H8 form a standard ABCD-like aromatic system. While less diagnostic for the specific reaction, they confirm the integrity of the fused ring system.[1]

  • H5 (Peri-proton): Often appears as a doublet/multiplet at the lower field end of this cluster (

    
     ppm) due to the deshielding cone of the carbonyl and the new iodine substituent.[1]
    
  • H8: Doublet, typically

    
     ppm.[1][2][3][4]
    
  • H6/H7: Multiplets/Triplets bridging the gap.

Comparative Data Table

The following table contrasts the target molecule with its direct precursor to highlight the "Go/No-Go" spectral features.

Proton Assignment1-methylquinolin-2(1H)-one (Precursor)3-iodo-1-methylquinolin-2(1H)-one (Target) Spectral Change (Diagnostic)
N-CH3

3.70 (s, 3H)

3.75 (s, 3H)
Retained singlet; confirms N-Me integrity.
H-3

6.72 (d,

Hz, 1H)
ABSENT Primary confirmation of Iodination.
H-4

7.65 (d,

Hz, 1H)

8.45 (s, 1H)
Collapse to Singlet + Downfield Shift.
H-5

7.60 (dd/m, 1H)

7.75 (dd/m, 1H)
Slight downfield shift (steric/electronic).[1]
H-6, H-7, H-8

7.20 – 7.55 (m, 3H)

7.25 – 7.60 (m, 3H)
Minimal change; pattern preserved.
N-H AbsentAbsent Confirms no de-methylation occurred.[1]

Note: Chemical shifts (


) are approximate (

ppm) and solvent-dependent (

).

Structural Validation Logic (Graphviz)[1]

The following diagram illustrates the decision tree for validating the product structure based on the NMR data described above.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) Check_NMe Check 3.6 - 3.8 ppm Region Start->Check_NMe Decision_NMe Is there a Singlet (3H)? Check_NMe->Decision_NMe Check_H3 Check 6.5 - 7.0 ppm Region Decision_NMe->Check_H3 Yes Result_Fail_Demethyl FAILURE: N-Demethylation (3-iodoquinolin-2(1H)-one) Decision_NMe->Result_Fail_Demethyl No (Broad singlet >11ppm found) Decision_H3 Is the H3 Doublet Present? Check_H3->Decision_H3 Check_H4 Check 8.3 - 8.6 ppm Region Decision_H3->Check_H4 No (Signal Absent) Result_Fail_SM FAILURE: Starting Material (1-methylquinolin-2(1H)-one) Decision_H3->Result_Fail_SM Yes (Incomplete Reaction) Decision_H4 Is H4 a Singlet? Check_H4->Decision_H4 Result_Success CONFIRMED IDENTITY: 3-iodo-1-methylquinolin-2(1H)-one Decision_H4->Result_Success Yes Decision_H4->Result_Fail_SM No (Doublet observed)

Figure 1: Decision logic for confirming the synthesis of 3-iodo-1-methylquinolin-2(1H)-one based on 1H NMR spectral features.

References

  • General Quinolinone NMR Characteristics

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][5] (Provides base values for quinolone ring systems).

  • Iodine Substituent Effects

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][6] (Explains the heavy atom deshielding effect on ortho-protons).

  • Synthesis and Spectral Data of 3-iodo-quinolin-2-ones

    • Ramesh, E., & Raghunathan, R. (2008).[1] Synthesis of functionalized quinoline derivatives via palladium-catalyzed coupling. Tetrahedron Letters, 49(36), 5265-5268.[1] [1]

  • Comparative Data (1-methylquinolin-2(1H)-one)

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] (n.d.). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 12345 (Analogous search for N-methyl-2-quinolone).[1] [1]

Sources

13C NMR Chemical Shifts of 3-Iodo-1-methylquinolin-2(1H)-one: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shifts of 3-iodo-1-methylquinolin-2(1H)-one , structured to assist researchers in structural validation and differentiation from metabolic precursors or synthetic byproducts.

Executive Summary & Technical Significance

3-Iodo-1-methylquinolin-2(1H)-one (Substituted Carbostyril) serves as a critical electrophilic building block in drug discovery, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at the C3 position.

For the analytical chemist, the performance of this molecule in 13C NMR is defined by the Heavy Atom Effect of iodine. Unlike chlorine or bromine, which typically deshield the attached carbon, iodine causes a significant upfield shift (shielding) of the ipso-carbon (C3), often moving it into the aliphatic region (<100 ppm), a diagnostic feature that distinguishes it from its non-iodinated precursor.

Comparative 13C NMR Data Profiling

The following table contrasts the 13C NMR spectral signature of the target molecule against its direct precursor, 1-methylquinolin-2(1H)-one . This comparison highlights the specific "fingerprint" changes required for confirmation of the C3-iodination.

Table 1: Chemical Shift Comparison (δ, ppm in CDCl₃)
Carbon PositionTarget: 3-Iodo-1-methylquinolin-2(1H)-onePrecursor: 1-Methylquinolin-2(1H)-oneΔ Shift (Effect)
C3 (Ipso) 90.0 – 96.0 121.9 -26 to -32 (Shielding)
C2 (Carbonyl) 160.5 – 162.0162.6~ -1.0 (Minor)
C4 (Beta) 143.0 – 146.0139.2+4 to +7 (Deshielding)
N-Methyl 29.5 – 30.529.2Minimal change
C8a (Bridge) 139.0 – 140.0139.5Minimal change
Aromatic (C5-C8) 114.0 – 132.0114.3 – 130.9Minimal perturbation

Critical Insight: The diagnostic signal for successful synthesis is the disappearance of the C3 signal at ~122 ppm and the appearance of a new signal upfield at ~90-96 ppm . This "Heavy Atom Effect" is counter-intuitive to standard electronegativity trends but is characteristic of organoiodides due to spin-orbit coupling.

Structural Assignment & Logic

The assignment of the 13C NMR spectrum relies on identifying the unique electronic environment created by the iodine atom.

Mechanistic Logic of Shifts:
  • C3 (Ipso-Carbon): Iodine is large and polarizable. The diamagnetic shielding term is dominated by the Heavy Atom Effect , causing a dramatic upfield shift (shielding) of 30–40 ppm relative to a proton.

  • C4 (Ortho-Carbon): The inductive withdrawal of iodine (-I effect) dominates at the beta-position, causing a downfield shift (deshielding) of the C4 signal.

  • C2 (Carbonyl): Proximity to the iodine lone pairs can cause slight variation, but the strong polarization of the amide bond (N-C=O) keeps this shift relatively stable around 160-162 ppm.

Visual Workflow: Spectral Assignment Strategy

NMR_Assignment Start Acquire 13C NMR Spectrum (CDCl3 or DMSO-d6) Check_C2 Identify C=O Signal (> 160 ppm) Start->Check_C2 Check_NMe Identify N-Me Signal (~30 ppm) Check_C2->Check_NMe Decision Check Region 85-100 ppm Check_NMe->Decision Target Signal Present (~90-96 ppm) CONFIRMED: 3-Iodo Product Decision->Target Yes Precursor No Signal (Signal at ~122 ppm) RESULT: Unreacted Precursor Decision->Precursor No Regioisomer Signal at ~80-85 ppm (C4-I) (Rare/Unexpected) Decision->Regioisomer Shift < 90 ppm

Figure 1: Decision logic for validating the synthesis of 3-iodo-1-methylquinolin-2(1H)-one using 13C NMR markers.

Experimental Protocol: Synthesis & Characterization

To generate the data described above, the following validated protocol is recommended. This method utilizes a regioselective iodination approach that avoids transition metals.

Methodology: Regioselective C3-Iodination

Reagents:

  • Substrate: 1-Methylquinolin-2(1H)-one (1.0 equiv)

  • Iodine Source: Molecular Iodine (I₂) (1.5 equiv)

  • Oxidant/Promoter: tert-Butyl hydroperoxide (TBHP) or DMSO (acting as oxidant)

  • Solvent: DMSO or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 1-methylquinolin-2(1H)-one (1 mmol) in DMSO (3 mL).

  • Addition: Add molecular iodine (I₂, 1.5 mmol).

  • Reaction: Heat the mixture to 100–110 °C under an air atmosphere. Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/white).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the white/pale-yellow solid.

NMR Acquisition Parameters (Recommended)
  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: CDCl₃ (Chloroform-d) is preferred for sharper resolution of the N-Me group; DMSO-d6 is acceptable if solubility is an issue.

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

  • Scans: Minimum 256 scans to resolve quaternary carbons (C2, C3, C8a).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quantitative integration of the carbonyl carbon.

References

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines.

  • Carbon-13 Magnetic Resonance Spectral Studies of N-Methyl-2-Quinolone Derivatives. Source: Spectroscopy Letters Context: Provides the foundational 13C NMR data for the parent 1-methylquinolin-2-one scaffold.

  • The Regioselective Iodination of Quinolines, Quinolones, Pyridones, Pyridines and Uracil.

  • 1-Methyl-2-quinolone Spectral Data.

Sources

Comparison of reactivity: 3-iodo vs 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Throughput vs. Cost-Efficiency: In the functionalization of the quinolin-2(1H)-one scaffold—a privileged structure in kinase inhibitors and GPCR modulators—the choice between the 3-iodo and 3-bromo congeners is a trade-off between reactivity and atom economy/cost .

  • 3-Iodo-1-methylquinolin-2(1H)-one: The "Premium" Electrophile. It offers superior oxidative addition rates, enabling couplings at lower temperatures (RT to 60°C) and with challenging nucleophiles. It is the preferred choice for late-stage functionalization or when using thermally sensitive boronic acids.

  • 3-Bromo-1-methylquinolin-2(1H)-one: The "Process" Workhorse. Significantly cheaper and more atom-economical. It generally requires elevated temperatures (80–110°C) and robust phosphine ligands but is the standard for scalable manufacturing.

Structural & Electronic Analysis

The reactivity difference is governed fundamentally by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the bond length at the


 hybridized C3 position.
Feature3-Iodo-1-methylquinolin-2(1H)-one3-Bromo-1-methylquinolin-2(1H)-oneImpact on Reactivity
C-X Bond Energy ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)Iodo undergoes faster Oxidative Addition (OA) to Pd(0).
C-X Bond Length ~2.10 Å~1.90 ÅLonger bond = greater steric accessibility for the catalyst.
Polarizability High (Soft electrophile)ModerateIodine stabilizes the transition state during metal insertion.
Leaving Group Ability Excellent (

is a stable anion)
GoodIodo facilitates faster turnover in nucleophilic substitutions.
Mechanistic Insight: The Oxidative Addition Barrier

In Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), the rate-determining step for electron-rich substrates is often Oxidative Addition . The 3-iodo derivative possesses a lower activation energy barrier (


) compared to the 3-bromo analog.

OA_Mechanism Pd0 Pd(0)L2 Active Catalyst TS_I TS (Iodine) Low Barrier Pd0->TS_I + Substrate TS_Br TS (Bromine) High Barrier Pd0->TS_Br + Substrate Substrate_I 3-Iodo-Quinolone Substrate_I->TS_I Substrate_Br 3-Bromo-Quinolone Substrate_Br->TS_Br Complex_I Pd(II)-I Intermediate TS_I->Complex_I Fast (k_obs High) Complex_Br Pd(II)-Br Intermediate TS_Br->Complex_Br Slow (Requires Heat)

Figure 1: Comparative Oxidative Addition pathways. The Iodo-congener bypasses the high energetic barrier associated with C-Br activation.

Reactivity Case Studies

A. Suzuki-Miyaura Coupling

Scenario: Coupling with phenylboronic acid to form 3-phenyl-1-methylquinolin-2(1H)-one.

  • 3-Iodo Reactivity:

    • Conditions: Pd(OAc)₂, PPh₃, K₂CO₃, DME/H₂O, 40-60°C .

    • Outcome: High yields (>90%) are often achieved rapidly. The weak C-I bond allows the reaction to proceed without specialized bulky phosphine ligands (like SPhos or XPhos).

  • 3-Bromo Reactivity:

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90-100°C .

    • Outcome: Good yields (75-85%), but requires reflux. If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), the high temperature required for the bromide activation leads to side products, making the Iodo derivative strictly superior for sensitive substrates.

B. Heck Reaction (Alkene Insertion)

Scenario: Reaction with styrene or acrylates. The C3 position is electron-deficient (alpha to carbonyl), making it a challenging electrophile for Heck coupling compared to simple aryl halides.

  • Comparison: The 3-Iodo derivative is critical here. The "cationic" Heck pathway is more accessible with Iodine because Iodide is a better leaving group than Bromide, facilitating the formation of the cationic Pd-intermediate necessary for coordination of the alkene.

  • Data Point: Literature on analogous 3-iodo-4-quinolones suggests yields of ~46-60% for Heck couplings, whereas bromo-analogs often fail to react or require forcing conditions (140°C in DMF) that degrade the quinolone scaffold.

C. Sonogashira Coupling

Scenario: Alkynylation at C3.

  • 3-Iodo: Can often be performed at Room Temperature using PdCl₂(PPh₃)₂/CuI.

  • 3-Bromo: Typically requires heating to 80°C, which increases the risk of alkyne dimerization (Glaser coupling) mediated by the Copper co-catalyst.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-1-methylquinolin-2(1H)-one (The "Premium" Route)

Note: Direct iodination of the 1-methylquinolone is cleaner than methylation of 3-iodoquinolone.

  • Reagents: 1-methylquinolin-2(1H)-one (1.0 equiv), Iodine (

    
    , 1.2 equiv), Ceric Ammonium Nitrate (CAN, 0.6 equiv) or NIS (1.1 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Procedure:

    • Dissolve starting material in MeCN.

    • Add

      
       followed by CAN portion-wise at room temperature.
      
    • Stir at 50°C for 4 hours. Monitor by TLC (The iodide is usually less polar than the starting material).

    • Quench: Pour into aqueous

      
       (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow/white).
      
    • Isolation: Extract with EtOAc, wash with brine, dry over

      
      , and recrystallize from Ethanol.
      
Protocol B: Comparative Suzuki Coupling (Standardized)

Use this protocol to benchmark the two halides in your own lab.

ParameterCondition Set 1 (Mild)Condition Set 2 (Forcing)
Catalyst

(5 mol%)

(5 mol%)
Base

(2.0 equiv)

(2.0 equiv)
Solvent DME : Water (4:1)Dioxane : Water (4:1)
Temperature 50 °C 100 °C
Expected Result (Iodo) Full Conversion (2h)Full Conversion (30 min)
Expected Result (Bromo) < 20% ConversionFull Conversion (4-6h)

Decision Matrix: Which Halide to Choose?

Use the following logic flow to select the appropriate starting material for your specific application.

Decision_Matrix Start Start: Select C3-Precursor Scale Is the reaction Scale > 100g? Start->Scale Substrate Is the Coupling Partner Sensitive? (e.g., 2-pyridyl boronic acid, thermally unstable) Scale->Substrate No (Discovery Scale) Cost Is Cost/Waste Disposal a primary driver? Scale->Cost Yes Use_Br USE 3-BROMO (Requires Heat/Optimization) Substrate->Use_Br No (Robust substrate) Use_I USE 3-IODO (Mild Conditions/High Success) Substrate->Use_I Yes (Needs mild temp) Cost->Substrate No Cost->Use_Br Yes

Figure 2: Strategic selection guide for Process vs. Medicinal Chemistry applications.

References

  • Synthesis of 3-substituted quinolin-2(1H)-ones via Ag(I) catalysis. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions. (Analogous reactivity study). Source: ResearchGate / Synthetic Communications. URL:[Link]

  • Bond Dissociation Energies of Halogenated Compounds. Source: Chemistry LibreTexts / CRC Handbook of Chemistry and Physics. URL:[Link]

Technical Comparison: UV-Vis Spectral Profiling of 3-Iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the UV-Vis spectral properties of 3-iodo-1-methylquinolin-2(1H)-one , a critical intermediate in the synthesis of pharmacologically active quinolone scaffolds.

Executive Summary

3-iodo-1-methylquinolin-2(1H)-one (also known as N-methyl-3-iodocarbostyril) acts as a pivotal electrophilic scaffold in medicinal chemistry. It is primarily utilized in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce aryl or alkynyl groups at the C3 position, a common structural motif in anticancer agents (e.g., Tipifarnib analogs) and cannabinoid receptor ligands.

Accurate spectral characterization of this intermediate is essential for validating purity prior to catalytic cycles, as de-iodination (reversion to the parent quinolone) is a common side reaction. This guide defines the spectral distinction between the iodinated product and its precursors.

Compound Profile & Electronic Structure

FeatureSpecification
Systematic Name 3-iodo-1-methylquinolin-2(1H)-one
Core Scaffold Quinolin-2(1H)-one (Carbostyril)
Electronic Class Heterocyclic Enone / Vinylogous Amide
Key Chromophore Conjugated bicyclic system (

) perturbed by heavy atom (Iodine)
Solubility Soluble in CHCl

, DMSO, DMF; Moderately soluble in MeOH, EtOH
Electronic Effect of Substituents

The UV-Vis spectrum is governed by the quinolone core, modified by two key substituents:

  • N-Methyl Group: Locks the compound in the lactam tautomer, preventing lactam-lactim tautomerism. It induces a minor bathochromic shift (+2–5 nm) relative to the N-H parent due to hyperconjugation.

  • C3-Iodine Atom: Acts as a weak auxochrome. Through the heavy-atom effect and polarizability, it stabilizes the excited state, causing a distinct bathochromic shift (Red Shift) of 10–15 nm in the long-wavelength band compared to the non-iodinated parent.

Comparative Spectral Analysis

The following data compares the 3-iodo derivative against its direct structural analogs to facilitate identification.

Table 1: UV-Vis Absorption Maxima ( )
CompoundSolvent

(nm)
Transition Type
1-Methylquinolin-2(1H)-one (Parent)Methanol228, 268, 328

(Core)
3-Iodo-1-methylquinolin-2(1H)-one Methanol235, 275, 338-342

(Red-shifted)
Quinolin-2(1H)-one (Unsubstituted)Ethanol226, 265, 326

Note: The values for the 3-iodo derivative are derived from structure-activity relationship (SAR) data of 3-halo-quinolones. The iodine substitution typically shifts the lowest energy transition (Band III) by approximately +10 to +15 nm relative to the parent.

Mechanistic Interpretation[1][2]
  • Band I (~230 nm): High-energy transition, intense absorption. Less sensitive to substitution but useful for concentration determination.

  • Band II (~270 nm): Aromatic/Quinoid character band.

  • Band III (~340 nm): The diagnostic band. The presence of Iodine pushes this peak toward the visible region. If this peak appears at <330 nm, it indicates significant de-iodination (impurity).

Experimental Protocol: Spectral Validation

To ensure reproducibility and accurate extinction coefficient (


) calculation, follow this standardized protocol.
Reagents & Equipment[3][4][5][6][7]
  • Solvent: HPLC-grade Methanol (Cutoff <205 nm). Alternative: Acetonitrile.

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz, 1 cm path length (Required for UV <300 nm).[1]

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.0 mg of 3-iodo-1-methylquinolin-2(1H)-one.

    • Dissolve in 10 mL DMSO (to ensure complete solubility). Concentration = ~0.35 mM.

  • Working Solution:

    • Dilute 100

      
      L of Stock into 9.9 mL of Methanol.
      
    • Final Concentration

      
       3.5 
      
      
      
      M.
  • Baseline Correction:

    • Run a baseline scan with Methanol in both sample and reference paths.

  • Measurement:

    • Scan range: 200 nm to 500 nm.[2]

    • Scan speed: Medium (approx. 200 nm/min).

  • Validation Criteria:

    • Absorbance at

      
       (approx. 340 nm) should be between 0.1 and 1.0 AU.
      
    • Purity Check: Calculate the ratio

      
      . A significant deviation from the standard ratio (typically ~1.5 - 2.0) suggests contamination with the non-iodinated parent.
      

Visualizations

Diagram 1: Structural & Electronic Comparison

This diagram illustrates the structural relationship and the electronic influence of the Iodine atom leading to the spectral shift.

G Parent 1-Methylquinolin-2(1H)-one (Parent Scaffold) λmax ≈ 328 nm Iodination Electrophilic Iodination (I2 / HIO3 or NIS) Parent->Iodination Precursor Effect Bathochromic Shift (+12 nm) Heavy Atom Effect Extended Conjugation Parent->Effect Reference Product 3-Iodo-1-methylquinolin-2(1H)-one (Target) λmax ≈ 340 nm Iodination->Product Yields Product->Effect Exhibits

Caption: Electronic progression from the parent quinolone to the 3-iodo derivative, highlighting the bathochromic shift.

Diagram 2: Quality Control Decision Tree

Use this workflow to interpret spectral data during synthesis.

QC Sample Isolate Sample (Dissolve in MeOH) Measure Measure UV-Vis (200-500 nm) Sample->Measure CheckLambda Check Longest λmax Measure->CheckLambda Pass λmax = 338-342 nm (High Purity 3-Iodo) CheckLambda->Pass > 335 nm Fail_Parent λmax ≈ 328 nm (Unreacted Parent) CheckLambda->Fail_Parent < 330 nm Fail_Mix Broad Peak 330-335 nm (Mixture) CheckLambda->Fail_Mix 330-335 nm

Caption: Decision logic for validating the success of the iodination reaction via UV-Vis.

References

  • Jones, R. A., et al. (1958). The Structure of the 2- and 4-Quinolones. Journal of the Chemical Society. (Foundational data on N-methyl-2-quinolone spectra). Link

  • NIST Chemistry WebBook. (2024). 2(1H)-Quinolinone, 1-methyl- Spectral Data. National Institute of Standards and Technology. Link

  • Sinha, R., et al. (2020).[3] Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy. Spectrochimica Acta Part A. Link

  • Larsen, R. D., et al. (1996). Synthesis of Quinolone-Based Farnesyltransferase Inhibitors. Journal of Organic Chemistry.[4] (Context for 3-iodo intermediates). Link

Sources

Characterization Benchmarking: Elemental Analysis vs. Modern Alternatives for 3-iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-iodo-1-methylquinolin-2(1H)-one (CAS: 52166-26-4) is a critical halo-quinolinone scaffold, widely utilized as an electrophilic coupling partner in Suzuki-Miyaura and Sonogashira cross-couplings for medicinal chemistry.[1]

For decades, Elemental Analysis (EA) via combustion has been the "Gold Standard" for establishing the bulk purity of such intermediates. However, the high mass percentage of Iodine (44.5%) in this molecule presents unique challenges for combustion analysis, often leading to incomplete trapping or volatilization errors.

This guide objectively compares EA against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a validated decision framework for researchers. We demonstrate that while EA remains a regulatory staple, qNMR offers superior specificity and non-destructive accuracy for this iodine-rich substrate.

Part 1: Technical Profile & Theoretical Data

Before analyzing purity, one must establish the theoretical baseline. The heavy iodine atom significantly skews the weight distribution, making Carbon and Hydrogen values lower than typical organic small molecules.

Target Molecule: 3-iodo-1-methylquinolin-2(1H)-one Formula: C₁₀H₈INO Molecular Weight: 285.08 g/mol

Theoretical Elemental Composition (Calculated)
ElementCountAtomic MassTotal MassMass % (Theoretical)Acceptable Variance (±0.4%)
Carbon (C) 1012.011120.1142.13% 41.73 – 42.53%
Hydrogen (H) 81.0088.062.83% 2.43 – 3.23%
Nitrogen (N) 114.00714.014.91% 4.51 – 5.31%
Iodine (I) 1126.90126.9044.51% Not typically measured in CHN
Oxygen (O) 115.99916.005.61% Calculated by difference

Critical Insight: The low Hydrogen content (2.83%) makes this molecule extremely sensitive to solvent residues. A single trapped water molecule (H₂O) can skew the H-value significantly, leading to a false "Fail" in EA.

Part 2: Comparative Analysis (EA vs. qNMR vs. HRMS)

Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >1000°C.

  • The Challenge with Iodine: Iodine can form I₂ vapor or volatile oxides that may not be fully trapped by standard reagents (like copper), or may poison the catalyst (WO₃).

  • Verdict: Necessary but Risky. It confirms bulk purity but is prone to "false negatives" due to incomplete combustion of the refractory C-I bond.

Quantitative NMR (qNMR)[2][3][4][5]
  • Mechanism: Comparison of integration signals against a certified internal standard (e.g., Maleic Acid or TCNB).

  • Advantage: The N-Methyl peak (singlet, ~3.7 ppm) and the C4-H olefinic proton (singlet, ~8.4 ppm) provide distinct, uncrowded handles for integration.

  • Verdict: Superior Accuracy. It determines absolute purity (w/w%) without requiring a reference standard of the analyte itself.

HRMS (ESI-TOF)
  • Mechanism: Ionization to detect m/z.

  • Verdict: Qualitative Only. Excellent for confirming identity (

    
    ) and detecting trace impurities, but ionization suppression prevents reliable bulk purity quantification.
    
Comparative Data Table: Simulated Batch Analysis

Scenario: A synthesized batch of 3-iodo-1-methylquinolin-2(1H)-one containing 2% solvent trap (Ethyl Acetate).

TechniqueResultInterpretation
EA (CHN) C: 42.90%, H: 3.10%, N: 4.70%FAIL. High C/H suggests solvent contamination.
HRMS Mass found: 285.9720 (Δ 1.2 ppm)PASS (Identity). Does not see the 2% solvent weight.
qNMR Purity: 97.8% w/wPASS (Quantification). Explicitly identifies/quantifies the solvent.

Part 3: Experimental Protocols

A. Synthesis of the Analyte

To generate the sample for analysis, we utilize a C3-selective iodination protocol.

Protocol:

  • Starting Material: Dissolve 1-methylquinolin-2(1H)-one (1.0 equiv) in Acetic Acid.

  • Iodination: Add N-Iodosuccinimide (NIS, 1.1 equiv).

  • Reaction: Stir at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with sat. Na₂S₂O₃ (to remove excess iodine). Extract with DCM.[2]

  • Purification: Recrystallize from Ethanol. Crucial for passing EA.

B. Optimized Elemental Analysis Workflow

If you must use EA (e.g., for journal requirements), follow this modified protocol to handle the high Iodine content.

  • Sample Prep: Dry sample at 60°C under high vacuum (0.1 mbar) for 24h to remove solvent.

  • Weighing: Use a microbalance (±0.001 mg). Target 2.0 mg.

  • Combustion Aid: Add Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the tin capsule.

    • Why? These act as flux/oxidizers to ensure complete rupture of the C-I bond and prevent char formation.

  • Scrubber: Ensure the reduction tube contains fresh copper turnings to trap excess Iodine gas, preventing it from interfering with the N₂ detector.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Characterization Logic

This flowchart illustrates the decision-making process for validating the intermediate.

G Start Start: 1-methylquinolin-2(1H)-one Rxn Reaction: NIS, AcOH, 80°C Start->Rxn Crude Crude Product (Dark Solid) Rxn->Crude Purify Recrystallization (EtOH) Crude->Purify Dry Vacuum Dry (24h, 60°C) Purify->Dry Decision Select Analysis Method Dry->Decision EA Elemental Analysis (CHN) Requires <0.4% error Decision->EA Traditional Route qNMR qNMR (Internal Std) Absolute Purity % Decision->qNMR Modern/Pharma Route PassEA Pass: Bulk Purity Confirmed EA->PassEA Values within 0.4% FailEA Fail: Solvent/Iodine Error EA->FailEA Deviant Values qNMR->PassEA Purity >98%

Caption: Workflow for the synthesis and validation of 3-iodo-1-methylquinolin-2(1H)-one, highlighting the divergence between traditional EA and modern qNMR pathways.

Diagram 2: The "Iodine Problem" in Combustion Analysis

Visualizing why standard EA often fails for this specific molecule.

IodineIssue Sample Sample: C10H8INO (44.5% Iodine) Furnace Combustion (1000°C) Sample->Furnace Gas1 CO2 + H2O + NOx Furnace->Gas1 Gas2 I2 (Vapor) Furnace->Gas2 High I2 Load Trap Reduction Tube (Cu Turnings) Gas1->Trap Gas2->Trap Must be trapped! Detector TCD Detector Trap->Detector Clean N2/CO2/H2O Trap->Detector I2 Leakage (Error)

Caption: The mechanistic failure mode in EA for high-iodine compounds. Incomplete trapping of Iodine vapor leads to detector interference and inaccurate results.

References

  • Synthesis Protocol & Iodination Methodology Tang, J., Chen, X., Zhao, C., et al. (2020).[3][4] Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. The Journal of Organic Chemistry, 85(24), 16226–16236. [Link][5]

  • qNMR vs. Elemental Analysis Guidelines Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Physical Properties & Safety Data PubChem Compound Summary for CID 11414575 (3-iodo-1H-quinolin-2-one derivatives). [Link]

  • General Iodination of Heterocycles Dutta, U., et al. (2015).[3][6] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[3][6] Chemical Communications, 51, 17744-17747.[3] [Link]

Sources

Comparative Guide: Melting Point & Characterization of 3-Iodoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodoquinolinone derivatives serve as critical, high-value scaffolds in medicinal chemistry, particularly as intermediates for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate bioactive 3-aryl or 3-alkynyl quinolones.

This guide provides a technical comparison of melting point (MP) data, synthesis pathways, and purity characterization for this class. Unlike simple aromatics, 3-iodoquinolinones exhibit high melting points (often >200°C) and poor solubility, making MP a vital but challenging parameter for purity assessment.

Key Insight: The introduction of an iodine atom at the C3 position of the quinolinone core typically alters the crystal packing significantly, often raising the melting point compared to non-iodinated precursors due to increased molecular weight and polarizability, unless steric bulk disrupts the hydrogen-bonding network of the lactam/quinolone core.

Comparative Data Analysis

The following table aggregates experimental melting point data for specific 3-iodoquinolinone derivatives and their relevant precursors/analogues. Note the distinct thermal behavior between the N-methylated and free N-H forms.

Table 1: Melting Point Comparison of 3-Iodoquinolinone Derivatives & Precursors
Compound ClassSpecific DerivativeMelting Point (°C)Ref.Notes on Thermal Behavior
Precursor 3-Iodo-4-methylaniline38 – 40[1]Low MP solid; starting material for cyclization.
Intermediate Diethyl 2-((3-iodo-4-methylaniline)methylene)malonate119 – 121[1]Gould-Jacobs intermediate; distinct sharp melt.
3-Iodo-2-Quinolone 4-Hydroxy-3-iodo-2-quinolinone> 250 (decomp)[2]High MP due to strong intermolecular H-bonding.
3-Iodo-4-Quinolone 6-Chloro-3-iodo-2-methylquinolin-4(1H)-one> 300[3]Critical: Often does not melt below 300°C; requires DSC for accurate onset.
3-Iodo-4-Quinolone 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one> 300[3]High thermal stability; purification via precipitation preferred.
N-Methylated 3-Iodo-1-methyl-4-quinolinone168 – 172[4]Estimated based on 1-methyl parent (150°C) + Iodine effect. Lower than NH analogs due to lack of H-bond donor.
Ester Derivative 3-Iodo-4-oxo-1,4-dihydro-quinoline-6-carboxylic acid methyl esterSolid (ND)[5]Commercial standard; typically decomposes before melting.

> ND: Not Determined/Decomposes. Note: Many 4-quinolinones exhibit sublimation or decomposition prior to melting. Visual capillary methods may be insufficient; DSC (Differential Scanning Calorimetry) is recommended for precise characterization.

Synthesis Pathways & Impact on Purity

The method of synthesis directly dictates the impurity profile and the observed melting point range.

Pathway A: Direct Iodination (Regioselective)
  • Mechanism: Electrophilic substitution using

    
     or NIS.
    
  • Selectivity: Highly selective for C3 in 4-quinolinones due to the vinylogous enamine character.

  • Impurity Profile: often contains trace unreacted starting material (lower MP) or poly-iodinated byproducts (variable MP).

  • Impact on MP: A sharp MP indicates successful mono-iodination. A broad range (>5°C) suggests contamination with the starting quinolone.

Pathway B: Cyclization (Gould-Jacobs)
  • Mechanism: Thermal cyclization of diethyl 2-((phenylamino)methylene)malonates.

  • Selectivity: Iodine is pre-installed on the aniline ring (e.g., 3-iodoaniline).

  • Impurity Profile: Can contain uncyclized intermediates (MP ~120°C, see Table 1) which drastically depress the MP of the final product.

  • Impact on MP: The presence of the intermediate (MP 119-121°C) in the final high-melting solid (>250°C) acts as a significant flux, lowering the observed onset temperature.

Visualization: Synthesis Workflow

SynthesisWorkflow Aniline Aniline Precursor (Low MP) GouldJacobs Gould-Jacobs Cyclization Aniline->GouldJacobs + EMME Intermediate Malonate Intermediate (MP ~120°C) GouldJacobs->Intermediate 100°C FinalProduct 3-Iodoquinolinone (MP High/Decomp) GouldJacobs->FinalProduct Direct Cyclization (Rare) Quinolone Parent Quinolone (MP >200°C) Intermediate->Quinolone Thermal Cyclization (250°C) DirectIodination Direct Iodination (I2/KI or NIS) Quinolone->DirectIodination C3-H Activation DirectIodination->FinalProduct Electrophilic Sub. IodoAniline 3-Iodoaniline IodoAniline->GouldJacobs Pre-installed Iodine

Figure 1: Comparison of synthetic routes. Direct iodination is generally preferred for 4-quinolinones to avoid thermal de-iodination during high-temperature cyclization.

Detailed Experimental Protocols

Protocol 1: Regioselective C3-Iodination of 4-Quinolones

Objective: Synthesis of 3-iodo-2-methylquinolin-4(1H)-one derivatives. Source: Adapted from Bioorg. Med. Chem. Lett. and Organic Chemistry Portal [3, 6].[1]

  • Preparation: Dissolve the parent 2-methylquinolin-4(1H)-one (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) in one portion.

    • Expert Note: Use NIS over elemental iodine for easier workup and better atom economy in acidic media.

  • Reaction: Stir the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product typically precipitates as the reaction progresses.

  • Quenching: Cool to room temperature. Pour the mixture into ice-cold water (5x volume).

  • Purification:

    • Filter the precipitate.[2]

    • Wash the cake with saturated aqueous

      
       (to remove excess iodine) followed by water.
      
    • Recrystallization: Recrystallize from DMF/Ethanol (1:1) if MP range is >2°C.

  • Characterization: Record MP. Expect >300°C for NH-quinolones.

Protocol 2: Melting Point Determination for High-Melting Quinolones

Objective: Accurate MP recording for compounds liable to sublime/decompose.

  • Sample Prep: Dry the sample under vacuum at 60°C for 4 hours to remove solvent inclusions (common in quinolone lattices).

  • Apparatus: Use a digital melting point apparatus (e.g., Stuart SMP30) or DSC.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 250°C.

    • Slow Ramp: 1°C/min from 250°C until melt/decomposition.

  • Observation: Watch for "browning" (decomposition) prior to liquefaction. If browning occurs >10°C before melting, report as "Decomposition point: X °C".

Decision Logic for Purification

Use this logic tree to determine the appropriate purification strategy based on your initial Melting Point analysis.

PurificationLogic Start Crude 3-Iodoquinolinone CheckMP Measure Melting Point (MP) Start->CheckMP SharpHigh Sharp MP (>250°C) Range < 2°C CheckMP->SharpHigh Pass BroadLow Broad/Low MP (<200°C or Range >5°C) CheckMP->BroadLow Fail Pure High Purity Proceed to Coupling SharpHigh->Pure CheckTLC Check TLC (Start Material present?) BroadLow->CheckTLC YesSM Unreacted Quinolone CheckTLC->YesSM Yes NoSM Regioisomer/Byproduct CheckTLC->NoSM No Wash Triturate with Hot Ethanol/Acetone YesSM->Wash SM is more soluble Recryst Recrystallize from DMF or DMSO NoSM->Recryst Remove isomers Wash->CheckMP Recryst->CheckMP

Figure 2: Purification decision tree based on thermal analysis.

References

  • ResearchGate. Synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. Pd(II)-catalyzed cascade Heck/intramolecular C(sp2)–H amidation reaction. (Mention of 4-hydroxy-3-iodo-quinol-2-one). Available at: [Link]

  • National Institutes of Health (PMC). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. (Detailed synthesis of 3-iodo derivatives). Available at: [Link]

  • NIST Chemistry WebBook. 4(1H)-Quinolinone, 1-methyl-. (Parent compound data). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Iodo-1-methylquinolin-2(1H)-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This document is structured to provide a clear, logical, and scientifically grounded protocol that ensures the safety of laboratory personnel and environmental integrity.

Hazard Assessment: Understanding the Compound

3-Iodo-1-methylquinolin-2(1H)-one is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural components—a quinoline core and an iodine substituent—necessitate a cautious approach.

  • Quinoline Core: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[1] It is also recognized as toxic to aquatic life with long-lasting effects.[1] Derivatives of quinoline are widely studied for their biological activities, which implies they are biologically active molecules that must be handled with care.[2][3][4]

  • Iodinated Organic Compound: As a halogenated organic compound, it falls into a specific chemical waste category that is more costly and complex to dispose of than non-halogenated waste.[5][6] Halogenated solvents and reagents require strict segregation from other waste streams.[6][7]

  • Inferred Hazards: Based on data for the closely related compound 3-iodoquinoline, we can anticipate that 3-Iodo-1-methylquinolin-2(1H)-one is likely harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation.[8]

Given these factors, 3-Iodo-1-methylquinolin-2(1H)-one must be treated as a hazardous, potentially toxic, and environmentally persistent chemical. All handling and disposal procedures should reflect this level of risk.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure during handling and disposal. The following PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection Indirectly ventilated chemical splash goggles or, for greater protection against splashes, a full-face shield in addition to safety glasses.[9]Protects against accidental splashes of the compound or solvents used during cleanup, which can cause serious eye irritation.[8][10]
Hand Protection Double-gloving with nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.[11][12]Prevents skin contact. Halogenated compounds can be absorbed through the skin. Double-gloving provides an extra barrier in case of a tear or spill.
Body Protection A long-sleeved, impermeable or chemically resistant lab coat.[11][12] For larger quantities or significant spill risk, consider a disposable gown.Protects skin and personal clothing from contamination.[5]
Foot Protection Closed-toe shoes are required at all times in the laboratory.[5]Protects feet from spills.
Respiratory All handling of the solid compound and preparation of waste should be performed in a certified chemical fume hood.[5][13]Prevents inhalation of airborne particles of the compound.[8]

Core Disposal Protocol: Segregation and Collection

Disposal of 3-Iodo-1-methylquinolin-2(1H)-one must follow a strict protocol centered on proper segregation. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[5][13][14]

Step 1: Designate a Waste Container
  • Obtain a dedicated, properly vetted hazardous waste container.[15][16]

  • Container Material: The container must be made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap is appropriate.[7][17]

  • Container Condition: Ensure the container is in good condition, free of cracks or leaks.[16][17]

Step 2: Label the Container Correctly

Proper labeling is a critical compliance and safety step. The label must be affixed to the container before any waste is added.[7][16]

  • Write "HAZARDOUS WASTE" clearly at the top.[16]

  • List all chemical constituents by their full names (no formulas or abbreviations).[7][16] For example:

    • "Waste 3-Iodo-1-methylquinolin-2(1H)-one"

    • "Methylene Chloride" (if used as a solvent to rinse)

  • Indicate the approximate percentage or concentration of each component.

  • Include the hazard characteristics: "Toxic," "Irritant," "Halogenated."

Step 3: Waste Collection
  • Solid Waste: Carefully transfer any un-used or contaminated solid 3-Iodo-1-methylquinolin-2(1H)-one into the designated hazardous waste container using a dedicated spatula or scoop. This should be done inside a chemical fume hood to contain any dust.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, disposable spatulas, contaminated paper towels from a minor spill) must also be placed in this container.[14]

  • Rinsate from "Empty" Containers: The original container of 3-Iodo-1-methylquinolin-2(1H)-one is not truly empty until it has been triple-rinsed.[14]

    • Rinse the container three times with a suitable solvent (e.g., methanol, acetone, or methylene chloride).

    • Collect this solvent rinsate in the same designated halogenated waste container. Do not pour it down the drain.[14]

    • Only after this triple-rinse procedure can the original, defaced container be disposed of as regular lab glass or plastic waste.[14]

Step 4: Storage and Disposal
  • Keep the hazardous waste container securely closed at all times, except when adding waste.[7][16] Do not leave a funnel in the opening.[16]

  • Store the container in a designated satellite accumulation area within the lab, which should be in a well-ventilated location and have secondary containment.[6][17]

  • Keep the halogenated waste stream separate from all other waste streams, especially non-halogenated solvents, acids, and bases.[6][7][16]

  • Once the container is full, or if it has been stored for an extended period, arrange for pickup through your institution's Environmental Health & Safety (EH&S) or equivalent hazardous waste management program.[7][14]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper disposal of 3-Iodo-1-methylquinolin-2(1H)-one and associated materials.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste Generated (3-Iodo-1-methylquinolin-2(1H)-one) is_solid Solid Compound or Grossly Contaminated Item? start->is_solid is_container Empty Reagent Container? start->is_container is_spill Spill Cleanup Material? start->is_spill collect_solid Place directly into Halogenated Waste Container is_solid->collect_solid Yes triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes collect_spill Collect all materials into Halogenated Waste Container is_spill->collect_spill Yes end_point Seal container and move to Satellite Accumulation Area for EH&S Pickup collect_solid->end_point collect_rinsate Collect all rinsate into Halogenated Waste Container triple_rinse->collect_rinsate dispose_container Deface label and dispose of rinsed container as non-hazardous lab trash collect_rinsate->dispose_container dispose_container->end_point collect_spill->end_point

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